DL-Norepinephrine-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/i1D,2D,3D,4D2,8D |
Clave InChI |
SFLSHLFXELFNJZ-MHAXGGBHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of DL-Norepinephrine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of DL-Norepinephrine-d6, a deuterated isotopologue of the endogenous neurotransmitter and hormone norepinephrine (B1679862). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. The guide details the physicochemical characteristics of this compound, outlines its primary application as an internal standard in quantitative analyses, and provides insights into the broader context of norepinephrine signaling.
Chemical and Physical Properties
This compound is a synthetic form of norepinephrine in which six hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based applications without significantly altering its chemical behavior. The compound is most commonly available as its hydrochloride salt.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Synonyms | (±)-Arterenol-d6, DL-Noradrenaline-d6, (±)-Noradrenaline-d6 | [1] |
| Molecular Formula | C₈H₅D₆NO₃ · HCl | [1][2] |
| Molecular Weight | 211.68 g/mol | [3][4] |
| CAS Number | 1219803-04-9 | [3][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 40-42°C | [6] |
| Solubility | Slightly soluble in water and DMSO. Soluble in 1 M HCl (100 mg/mL). | [3][7] |
| Purity | ≥98% chemical purity, ≥99% deuterated forms (d₁-d₆) | [1][7][8] |
Table 2: Storage and Stability
| Condition | Duration | Source(s) |
| Powder (at -20°C) | ≥ 4 years | [1][9] |
| In Solvent (at -80°C) | 6 months | [3][10] |
| In Solvent (at -20°C) | 1 month | [3][10] |
It is recommended to store the compound sealed and away from moisture.[3] For solutions, purging with an inert gas is advised to prevent oxidation.[7]
Experimental Applications and Protocols
The primary application of this compound is as an internal standard for the accurate quantification of endogenous norepinephrine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11] Its use helps to correct for variability in sample preparation and instrument response.
Quantification of Norepinephrine in Biological Fluids by LC-MS/MS
Objective: To accurately measure the concentration of norepinephrine in plasma or urine samples.
Principle: A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both the endogenous (light) norepinephrine and the deuterated (heavy) internal standard are co-extracted, chromatographically separated, and detected by the mass spectrometer. The ratio of the peak area of the endogenous norepinephrine to that of the internal standard is used to calculate the concentration of norepinephrine in the original sample, by referencing a calibration curve.
Experimental Workflow:
Detailed Methodologies:
Several methods for sample preparation and analysis have been reported. The choice of method depends on the biological matrix, the required sensitivity, and the available equipment.
Method 1: Protein Precipitation for Plasma Samples [4][12]
-
Sample Pre-treatment: To a 750 µL plasma sample, add 50 µL of the this compound internal standard solution.
-
Protein Precipitation: Add 1.5 mL of cold 0.5% formic acid in acetonitrile (B52724) to precipitate proteins.
-
Mixing and Incubation: Mix thoroughly and incubate for 5 minutes.
-
Filtration/Centrifugation: Use a filtration cartridge (e.g., Agilent Captiva NDLipids) or centrifuge to separate the precipitated proteins.
-
Further Clean-up (Optional): The resulting filtrate can be further purified using solid-phase extraction (SPE).
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) for Urine Samples [6][13]
-
Sample Preparation: To 1.0 mL of centrifuged urine, add 50 µL of the internal standard solution and 1600 µL of a complexing reagent solution (e.g., 2 g/L 2-aminoethyl diphenylboronate).
-
pH Adjustment: Adjust the pH to ~9.5 with acetic acid.
-
Extraction: Add 1.5 mL of ethyl acetate, vortex-mix for 60 seconds, and centrifuge to separate the layers.
-
Collection: Recover 800 µL of the supernatant (organic layer).
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting | Source(s) |
| LC System | Agilent 1290 Infinity LC or Thermo Scientific UltiMate 3000 | [6][10] |
| Column | Agilent Pursuit PFP (2 x 150 mm, 3 µm) or Thermo Scientific Acclaim Mixed-Mode WCX-1 (2.1 x 150 mm, 3 µm) | [6][10] |
| Mobile Phase A | Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid | [6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [6] |
| Flow Rate | 0.40 mL/min | [6] |
| Column Temperature | 40°C | [6] |
| Injection Volume | 10 µL | [6] |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or Thermo Scientific TSQ Endura Triple Quadrupole | [6][10] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode | [1][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [1][11] |
| Example MRM Transitions | Norepinephrine: m/z 170 → 152Norepinephrine-d6: m/z 176 → 158 | [14] |
Receptor Binding Assays
While radiolabeled ligands (e.g., ³H-norepinephrine) are traditionally used in receptor binding assays, stable isotope-labeled ligands like this compound can theoretically be used in protocols that rely on mass spectrometry for detection. However, specific protocols detailing the use of this compound for this purpose are not widely published. The general principle involves incubating the labeled ligand with a source of the receptor (e.g., cell membranes) and then separating the bound from the free ligand to quantify the amount of binding. Competition assays, where a range of concentrations of an unlabeled compound is used to displace the labeled ligand, can be employed to determine the binding affinity (Ki) of the test compound.[11][15]
Norepinephrine Signaling Pathway
Norepinephrine exerts its physiological effects by binding to adrenergic receptors (adrenoceptors) on the surface of target cells.[16] These are G-protein coupled receptors (GPCRs) classified into two main types: alpha (α) and beta (β), each with subtypes (α₁, α₂ and β₁, β₂, β₃).[17] The binding of norepinephrine to these receptors initiates intracellular signaling cascades that mediate a wide range of responses, including changes in heart rate, blood pressure, and metabolic activity.[16][18]
Norepinephrine Synthesis and Release:
Adrenergic Receptor Signaling:
Upon binding to norepinephrine, adrenergic receptors activate different G-proteins, leading to distinct downstream effects.
Conclusion
This compound is an essential tool for researchers in various scientific disciplines, particularly in pharmacology, clinical chemistry, and neuroscience. Its well-defined chemical properties and high isotopic purity make it the gold standard for use as an internal standard in LC-MS/MS-based quantification of norepinephrine. This guide provides the foundational knowledge of its properties and detailed methodologies for its application, facilitating accurate and reproducible experimental outcomes.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. Human Norepinephrine Transporter (NET) ELISA Kit RD-NET-Hu - Traditional ELISA Kits [reddotbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Determination of catecholamines and their 3-O-methylated metabolites in urine by mass fragmentography with use of deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Norepinephrine - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
A Technical Guide to DL-Norepinephrine-d6: An Internal Standard for Catecholamine Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-Norepinephrine-d6, a deuterated analog of norepinephrine (B1679862), widely utilized as an internal standard in quantitative analytical methods. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS/MS), and describes the key signaling pathways of its biological targets, the α1 and β1 adrenergic receptors.
Core Data Presentation
This compound is a critical tool for researchers requiring precise and accurate quantification of norepinephrine in biological matrices. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-(2-amino-1-hydroxyethyl-1,2,2-d3)-1,2-benzene-3,4,6-d3-diol, monohydrochloride | N/A |
| Synonyms | (±)-Arterenol-d6, DL-Noradrenaline-d6, (±)-Noradrenaline-d6 | N/A |
| CAS Number | 1219803-04-9 (hydrochloride salt) | N/A |
| Molecular Formula | C₈H₅D₆NO₃ · HCl | N/A |
| Molecular Weight | 211.7 g/mol (hydrochloride salt) | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥99% (sum of deuterated forms d₁-d₆) | N/A |
| Solubility | Slightly soluble in water and DMSO | N/A |
Experimental Protocol: Quantification of Norepinephrine in Human Plasma by LC-MS/MS
The following protocol is a representative method for the quantification of norepinephrine in human plasma using this compound as an internal standard. This method is intended as a guide and may require optimization for specific laboratory conditions and instrumentation.
Sample Preparation
Proper sample handling is crucial due to the instability of catecholamines.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Stabilization: To prevent degradation, add a stabilizer such as sodium metabisulfite (B1197395) to the plasma immediately after separation.
-
Storage: Store plasma samples at -80°C until analysis.
-
Extraction:
-
Thaw plasma samples on ice and under yellow light to minimize light-induced degradation.
-
To 100 µL of plasma, add a known concentration of this compound internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The extract can be derivatized to improve chromatographic separation and sensitivity. A common derivatizing agent is d4-acetaldehyde.
-
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Waters UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water with formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: A flow rate of 0.7 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
MRM Transitions:
-
Norepinephrine: Monitor the transition from the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard. The specific m/z values will depend on the derivatization agent used, if any. For example, one study reported monitoring m/z 170 → 152 for norepinephrine and m/z 176 → 158 for norepinephrine-d6.[1]
-
-
Data Analysis: The concentration of norepinephrine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a depleted matrix (plasma from which endogenous norepinephrine has been removed).
Signaling Pathways
Norepinephrine exerts its physiological effects by binding to adrenergic receptors. DL-Norepinephrine, being structurally and functionally similar, will interact with these same receptors. The primary targets are the α1 and β1 adrenergic receptors, which are G-protein coupled receptors (GPCRs).
α1-Adrenergic Receptor Signaling
Activation of the α1-adrenergic receptor by norepinephrine initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[2] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[2]
References
Synthesis and Isotopic Purity of DL-Norepinephrine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Norepinephrine-d6. This deuterated analog of norepinephrine (B1679862) is a critical tool in biomedical research, particularly in pharmacokinetic studies and as an internal standard for quantitative mass spectrometry-based assays. This document outlines a plausible synthetic route, detailed experimental protocols for its synthesis and purification, and robust analytical methodologies for the determination of its isotopic purity.
Introduction
This compound is a stable isotope-labeled version of the endogenous neurotransmitter and hormone norepinephrine. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications, allowing for precise quantification of unlabeled norepinephrine in biological matrices.[1][2] The stability of the deuterium labels is crucial for its use in metabolic studies, where it can trace the fate of norepinephrine in vivo.[3][4] This guide details a feasible synthetic pathway and the necessary analytical techniques to ensure the quality and isotopic enrichment of the final product.
Synthesis of this compound
A plausible and efficient multi-step synthesis of this compound is proposed, commencing with the deuteration of a suitable starting material, followed by functional group manipulations to construct the final molecule.
Proposed Synthetic Pathway
The synthesis begins with the deuteration of catechol to form catechol-d4 (B133952), which is then used to prepare the key intermediate, 3,4-dihydroxy-α-chloroacetophenone-d3. Subsequent amination and reduction yield the target molecule, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are detailed representations of the key steps in the synthesis of this compound.
Step 1: Synthesis of 3,4-Dihydroxy-α-chloroacetophenone-d3 (B)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (B109758).
-
Acylation: Cool the suspension to 0 °C in an ice bath. Add a solution of catechol-d4 (1.0 eq) in anhydrous dichloromethane dropwise. Subsequently, add chloroacetyl chloride-d2 (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,4-dihydroxy-α-chloroacetophenone-d3.
Step 2: Synthesis of 3,4-Dihydroxy-α-(benzylamino)acetophenone-d3 (C)
-
Reaction Setup: Dissolve 3,4-dihydroxy-α-chloroacetophenone-d3 (1.0 eq) in a suitable solvent such as acetonitrile (B52724) in a round-bottom flask.
-
Amination: Add benzylamine (B48309) (2.2 eq) to the solution and stir the mixture at room temperature for 24 hours.
-
Isolation: The product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Step 3: Synthesis of this compound (D)
-
Reduction: Dissolve 3,4-dihydroxy-α-(benzylamino)acetophenone-d3 (1.0 eq) in methanol.
-
Catalytic Hydrogenation: Add palladium on carbon (10 mol%) to the solution. Hydrogenate the mixture in a Parr apparatus under hydrogen gas (50 psi) at room temperature for 16-24 hours. The benzyl (B1604629) protecting group is cleaved, and the ketone is reduced in this step.
-
Alternative Reduction: Alternatively, for the introduction of the final deuterium atom, the ketone can be reduced using a deuterated reducing agent such as sodium borodeuteride (NaBH4-d4) prior to debenzylation.
-
Work-up: After the reaction is complete, filter the catalyst through a pad of Celite and wash with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical to validate the quality of this compound. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.[2][5]
Analytical Workflow
The workflow for assessing isotopic purity involves sample preparation, data acquisition using HRMS and NMR, and data analysis to determine the isotopic distribution and enrichment.
References
- 1. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine metabolism in man using deuterium labelling: the conversion of 4-hydroxy-3-methoxyphenylglycol to 4-hydroxy-3-methoxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Technical Guide to DL-Norepinephrine-d6 for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing, Application, and Biological Pathways of DL-Norepinephrine-d6.
This technical guide provides comprehensive information on this compound (CAS No: 1219803-04-9), a deuterated form of DL-Norepinephrine.[1] It is primarily intended for use as an internal standard in the quantitative analysis of norepinephrine (B1679862) in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] The stable isotope label ensures that its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectrometry assays.
Commercial Suppliers and Pricing
This compound is available from several commercial suppliers as a solid, often as the hydrochloride salt.[2] Pricing varies by supplier, quantity, and purity. Below is a summary of representative commercial sources and their pricing.
| Supplier | Product Name | Catalog No. | Quantity | Purity | List Price (USD) |
| Cayman Chemical | (±)-Norepinephrine-d6 (hydrochloride) | 10842 | 1 mg | ≥99% (deuterated forms d1-d6) | $129.00 |
| 10842 | 5 mg | ≥99% (deuterated forms d1-d6) | $581.00 | ||
| 10842 | 10 mg | ≥99% (deuterated forms d1-d6) | $968.00 | ||
| MedChemExpress | This compound hydrochloride | HY-112399S | 1 mg | 99.78% | $280.00 |
| HY-112399S | 5 mg | 99.78% | $720.00 | ||
| Sigma-Aldrich | (±)-Norepinephrine-D6 hydrochloride solution | N-069-1ML | 1 mL (100 µg/mL in methanol) | Certified Reference Material | $197.00 |
| ChemicalBook | This compound Hydrochloride | CB71221447 | 5 mg | 98% | $188.00 |
Note: Prices are subject to change and may not include shipping and handling. Some suppliers offer bulk and custom sizes upon inquiry.[4] Purity specifications can refer to chemical purity or the degree of deuterium (B1214612) incorporation.[3]
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of norepinephrine in complex biological matrices like plasma.[5]
Representative Protocol: Quantification of Norepinephrine in Human Plasma via LC-MS/MS
This protocol is a composite of established methods for the analysis of catecholamines.[6][7][8][9]
1. Sample Preparation & Extraction:
-
To a 100 µL aliquot of human plasma, add an appropriate amount of this compound internal standard solution.
-
For protein precipitation, add 300 µL of ice-cold acetonitrile.[6] Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Alternatively, for higher specificity, use solid-phase extraction (SPE). Alumina-based SPE cartridges are effective for selectively capturing cis-diol-containing catecholamines like norepinephrine.[7][8]
2. (Optional) Derivatization:
-
To improve chromatographic retention and sensitivity, the extracted sample can be derivatized.[6]
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in a solution containing a derivatizing agent, such as d4-acetaldehyde, to form ethyl derivatives.[5][7]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a suitable column, such as a C18 or biphenyl (B1667301) column.[6][8]
-
Employ a gradient elution using mobile phases typically consisting of an aqueous solution with an additive like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent like methanol (B129727) or acetonitrile.[6] The total run time is typically short, around 3-4 minutes.[6][7]
-
-
Mass Spectrometry (MS/MS):
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode.[5]
-
Monitor the specific mass-to-charge (m/z) transitions for both endogenous norepinephrine and the this compound internal standard using Multiple Reaction Monitoring (MRM).[5]
-
4. Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of norepinephrine and a fixed concentration of the this compound internal standard.
-
Calculate the concentration of norepinephrine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Norepinephrine Synthesis and Signaling Pathway
Norepinephrine is a catecholamine that functions as both a hormone and a neurotransmitter.[10] It plays a critical role in the "fight-or-flight" response mediated by the sympathetic nervous system.[10] Its synthesis begins with the amino acid tyrosine.[10] Upon release into the synaptic cleft or bloodstream, norepinephrine binds to adrenergic receptors on target cells, initiating a signaling cascade.[10][11]
Caption: Norepinephrine synthesis from tyrosine and its subsequent signaling through α and β adrenergic receptors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of norepinephrine in a biological sample using this compound as an internal standard.
References
- 1. This compound Hydrochloride price,buy this compound Hydrochloride - chemicalbook [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. brighamandwomens.org [brighamandwomens.org]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. msacl.org [msacl.org]
- 9. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norepinephrine - Wikipedia [en.wikipedia.org]
- 11. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Proper Storage and Stability of DL-Norepinephrine-d6 Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling DL-Norepinephrine-d6 solutions to ensure their stability and integrity for research and development applications. This compound, a deuterated analog of the endogenous neurotransmitter norepinephrine (B1679862), is a vital tool in pharmacokinetic studies and as an internal standard in analytical methodologies. Maintaining its chemical and isotopic stability is paramount for accurate and reproducible results.
Optimal Storage Conditions
Proper storage is the first line of defense against the degradation of this compound solutions. The following conditions are recommended to minimize degradation and prevent isotopic exchange.
Temperature: The stability of norepinephrine solutions is highly temperature-dependent. For long-term storage, frozen conditions are ideal.[1][2] Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For short-term storage, refrigeration at 2-8°C is suitable.[1]
Light Exposure: Norepinephrine is sensitive to light and can undergo photodegradation.[3] It is crucial to protect solutions from light by storing them in amber vials or by wrapping containers in aluminum foil.[3] Studies have shown that norepinephrine solutions protected from light are significantly more stable than those exposed to ambient light.[3]
Atmosphere: To prevent oxidation, it is best practice to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[4]
Container Type: Polypropylene syringes and cyclic olefin copolymer (COC) vials have been shown to be suitable containers for storing norepinephrine solutions.[5]
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-Term | -80°C | Up to 6 months | Ideal for stock solutions. |
| -20°C | Up to 1 month | Suitable for stock solutions.[2] | |
| Short-Term | 2-8°C | Up to 61 days (light-protected) | For diluted solutions and working standards.[3] |
| Room Temperature | 23°C (73°F) | Up to 24 hours | For immediate use after preparation.[3] |
Solvent Selection and Solution Preparation
The choice of solvent is critical not only for solubility but also for minimizing degradation and the potential for hydrogen-deuterium (H/D) exchange.
Recommended Solvents:
-
Aprotic Solvents: For the preparation of stock solutions, high-purity aprotic solvents such as methanol (B129727) or acetonitrile (B52724) are recommended to prevent H/D exchange.[1]
-
Aqueous Solutions: For dilutions intended for in vitro or in vivo studies, 5% Dextrose in Water (D5W) or Normal Saline (0.9% sodium chloride) are commonly used.[3] While some product monographs for norepinephrine recommend D5W to protect against oxidation, studies have shown equal stability in both D5W and Normal Saline when protected from light.[3]
Prevention of Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on heteroatoms (like in hydroxyl or amine groups) are susceptible to exchange with protons from protic solvents (e.g., water). To minimize this risk:
-
Prepare stock solutions in anhydrous aprotic solvents.
-
If aqueous solutions are necessary, prepare them fresh before use.
-
For long-term storage of aqueous solutions, consider using D₂O-based buffers.
-
Maintain a slightly acidic pH (around 3.6-6) as catecholamines are more stable in this range.[6]
Stability Profile of Norepinephrine Solutions
The stability of norepinephrine solutions is influenced by several factors, including pH, temperature, and exposure to oxygen and light. While specific stability data for this compound is limited, the extensive data available for norepinephrine provides a strong basis for its handling.
pH Stability: Norepinephrine is most stable in acidic conditions (pH 3.6-6).[6] It is labile in alkaline solutions, and exposure to a pH above 6 can lead to rapid degradation.[6]
Temperature Stability: As detailed in the storage section, lower temperatures significantly enhance stability. At room temperature, the stability of norepinephrine solutions is limited.
Oxidative Stability: The catechol moiety of norepinephrine is susceptible to oxidation, which is a primary degradation pathway. The use of antioxidants is generally not required for short-term storage if solutions are properly handled and protected from light. However, for longer-term storage of aqueous solutions, the addition of an antioxidant like sodium metabisulfite (B1197395) can be considered.
Photostability: Exposure to light, particularly UV light, accelerates the degradation of norepinephrine. Protection from light is a critical factor in maintaining the stability of its solutions.
Table 2: Stability of Norepinephrine Solutions under Different Conditions
| Condition | Concentration | Diluent | Storage Temperature | Light Condition | Stability (Time to 90% of Initial Concentration) | Reference |
| PVC Bags | 64 mg/L | NS or D5W | 4°C | Protected | > 61 days | [3] |
| PVC Bags | 64 mg/L | NS or D5W | 4°C | Exposed | 39 days | [3] |
| PVC Bags | 64 mg/L | D5W | 23°C | Exposed | 26.9 days | [3] |
| PVC Bags | 64 mg/L | NS | 23°C | Exposed | 28.7 days | [3] |
| Polypropylene Syringes | 0.2 & 0.5 mg/mL | NS | -20°C & 5°C | Protected | > 365 days | [5] |
| Polypropylene Syringes | 0.2 mg/mL | NS | 25°C | Protected | 150 days | [5] |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately assessing the stability of this compound solutions.
Protocol for Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of norepinephrine and its degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Phosphate buffer (pH 3.0)
-
High-purity water
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer pH 3.0 (20:30:50 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a final concentration within the linear range of the assay.
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the standard solutions and the stressed samples into the HPLC system.
-
Data Analysis: Assess the peak purity of the main peak in the stressed samples to ensure no co-eluting degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Protocol for LC-MS/MS Analysis
This protocol outlines a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound.
Objective: To quantify the concentration of this compound in a given matrix using a stable isotope-labeled internal standard.
Materials and Reagents:
-
This compound
-
Unlabeled Norepinephrine (as internal standard, or another deuterated analog with a different mass shift)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Blank matrix (e.g., plasma, buffer)
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to achieve good separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion → Product ion (to be determined based on the specific deuteration pattern)
-
Norepinephrine (IS): e.g., m/z 170.1 → 152.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
Procedure:
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Analysis: Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
Norepinephrine Signaling Pathway
Norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors located on the surface of target cells. The two main classes of adrenergic receptors are α and β receptors, each with several subtypes.
Caption: Norepinephrine signaling through α1 and β-adrenergic receptors.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound solutions.
Caption: Workflow for a comprehensive stability study of this compound.
Conclusion
The stability of this compound solutions is critical for the reliability of experimental data. By adhering to the storage conditions, solvent selection guidelines, and analytical protocols outlined in this guide, researchers can minimize degradation and ensure the integrity of this important analytical standard. Careful consideration of factors such as temperature, light exposure, pH, and the potential for hydrogen-deuterium exchange is essential for maintaining the quality and accuracy of this compound solutions in research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification by Hydrogen/Deuterium Exchange of Structural Changes in Tyrosine Hydroxylase Associated with Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DL-Norepinephrine-d6: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and a detailed experimental protocol for the use of DL-Norepinephrine-d6, a deuterated internal standard crucial for the accurate quantification of norepinephrine (B1679862) in biological matrices. This document is intended for professionals in research and drug development who handle this compound.
Safety Data Sheet Overview
This compound and its hydrochloride salt are potent neurochemicals that require careful handling. The toxicological properties of the deuterated form have not been fully investigated, and it should be handled as a hazardous compound. The following tables summarize the key safety and physical data.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅D₆NO₃ | PubChem[1] |
| Molecular Weight | 175.21 g/mol | PubChem[1] |
| Appearance | White to beige or white to brown solid/powder | ChemicalBook[2], Thermo Fisher Scientific |
| Melting Point | 40-42°C (for HCl salt); approx. 220°C (for non-salt) | ChemicalBook[2], Thermo Fisher Scientific[3] |
| Solubility | Slightly soluble in water and DMSO. | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical[4] |
Hazard Identification
| Hazard Statement | GHS Classification | Precautionary Statements |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P264, P270, P301 + P310, P405, P501[5] |
| May cause eye and skin irritation. | Not fully classified. | P262: Do not get in eyes, on skin, or on clothing.[6] |
| May cause respiratory tract irritation upon inhalation of dust. | Not fully classified. | P260: Do not breathe dust.[6] |
Note: The hazard information is primarily based on the non-deuterated form and should be considered applicable to this compound.
Handling and Safety Precautions
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation exposure.[7][8]
-
Ensure that a safety shower and eyewash station are readily accessible.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.[9][10]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]
-
Respiratory Protection: If working with the solid form and dust generation is possible, use a NIOSH-approved respirator.[7]
Handling and Storage
-
Handling: Avoid contact with eyes, skin, and clothing.[7] Minimize dust generation.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Protect from light and air.[10] The recommended storage temperature is -20°C.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting. [5][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
Accidental Release Measures
-
Wear appropriate personal protective equipment.
-
For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Prevent the material from entering drains or waterways.[6]
Experimental Protocol: Quantification of Norepinephrine in Human Plasma using this compound by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of endogenous norepinephrine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The following is a detailed, representative protocol.
Materials and Reagents
-
This compound
-
Norepinephrine (for calibration standards)
-
Human plasma (K2 EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
d4-acetaldehyde (derivatizing agent)
-
Sodium metabisulfite (B1197395) (stabilizer)
Sample Preparation
-
Preparation of Depleted Matrix: To prepare a matrix for calibration standards and quality controls, expose human plasma to light while gently mixing for at least 48 hours to degrade endogenous norepinephrine. Confirm the elimination of norepinephrine before use.[12]
-
Preparation of Stock Solutions: Prepare stock solutions of norepinephrine and this compound in a suitable solvent, such as methanol with an antioxidant like sodium metabisulfite.
-
Preparation of Calibration Standards and Quality Controls: Spike the depleted plasma with known concentrations of norepinephrine to create calibration standards and quality control samples.[12]
-
Sample Pre-treatment: Add a stabilizer solution (e.g., sodium metabisulfite) to all plasma samples, calibrators, and controls to prevent degradation of catecholamines.[7]
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound). Vortex thoroughly to precipitate proteins.[12]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube. Add d4-acetaldehyde to derivatize the primary amine group of norepinephrine and the internal standard. This improves chromatographic retention and sensitivity.[12]
-
Evaporation and Reconstitution: Evaporate the derivatized sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase, such as 20 mM ammonium acetate in water with formic acid.[12]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Waters UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is suitable for separation.[12]
-
Mobile Phase A: 20 mM ammonium acetate in water with 0.1% formic acid.[12]
-
Mobile Phase B: Methanol.[12]
-
Gradient: A gradient elution should be optimized to ensure good separation of norepinephrine from other matrix components. A typical run time is 3-5 minutes.[12]
-
Flow Rate: 0.5 - 0.7 mL/min.[12]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both norepinephrine and this compound need to be determined and optimized on the specific mass spectrometer being used.
-
Experimental Workflow Diagram
Caption: Workflow for norepinephrine quantification using LC-MS/MS.
Norepinephrine Signaling Pathways
Norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells. There are two main types of adrenergic receptors, alpha (α) and beta (β), each with subtypes.
Alpha-1 (α₁) Adrenergic Receptor Signaling
α₁-adrenergic receptors are coupled to Gq proteins. Their activation leads to an increase in intracellular calcium levels.
Caption: Alpha-1 adrenergic receptor signaling cascade.
Alpha-2 (α₂) Adrenergic Receptor Signaling
α₂-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Alpha-2 adrenergic receptor signaling cascade.
Beta (β) Adrenergic Receptor Signaling
β-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).
References
- 1. benchchem.com [benchchem.com]
- 2. msacl.org [msacl.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasem.com.tr [jasem.com.tr]
- 9. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. criver.com [criver.com]
- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Applications of Deuterated Norepinephrine in Neuroscience: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated norepinephrine (B1679862), a stable isotope-labeled form of the endogenous neurotransmitter norepinephrine, serves as a powerful tool in neuroscience research. By replacing one or more hydrogen atoms with deuterium (B1214612), the molecule's mass is increased without significantly altering its chemical properties. This subtle modification allows for its use as a tracer in metabolic studies, a standard in quantitative analysis, and a potential therapeutic agent with altered pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications of deuterated norepinephrine, focusing on its utility in studying neurotransmitter dynamics, its role in drug development, and the experimental methodologies that underpin its use.
Core Applications in Neuroscience
The primary applications of deuterated norepinephrine in neuroscience can be categorized as follows:
-
Tracer for Metabolic and Pharmacokinetic Studies: Deuterated norepinephrine is instrumental in elucidating the complex pathways of norepinephrine synthesis, release, reuptake, and metabolism. By introducing a known amount of the deuterated compound, researchers can track its fate in biological systems, providing insights into the kinetics of these processes in both healthy and diseased states.
-
Internal Standard for Quantitative Analysis: In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated norepinephrine serves as an ideal internal standard. Its similar chemical behavior to endogenous norepinephrine ensures comparable extraction and ionization efficiencies, while its distinct mass allows for accurate quantification of the native analyte.
-
Therapeutic Potential through the Kinetic Isotope Effect: The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This has led to the exploration of deuterated compounds, such as deuterated L-DOPA (a precursor to norepinephrine), as potential therapeutics with improved pharmacokinetic profiles, including extended half-life and reduced formation of toxic metabolites.[1][2] For instance, deuterium substitution at the alpha carbon of catecholamines can decrease their susceptibility to degradation by monoamine oxidase (MAO).[3]
Data Presentation: Quantitative Insights
The use of deuterated norepinephrine and its precursors has yielded valuable quantitative data on neurotransmitter dynamics. The following tables summarize key findings from studies utilizing these compounds.
Table 1: Pharmacokinetic Parameters of Deuterated L-DOPA (SD-1077) vs. L-DOPA in Healthy Subjects [4]
| Parameter | SD-1077/Carbidopa | L-DOPA/Carbidopa | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1330 | 1500 | 88.4 (75.9–103.1) |
| AUC0–t (ng·h/mL) | 4030 | 4500 | 89.5 (84.1–95.3) |
| AUC0–inf (ng·h/mL) | 4220 | 4710 | 89.6 (84.2–95.4) |
| Dopamine Cmax (pg/mL) | 180 | 100 | 180 (145–224) |
| Dopamine AUC0–t (pg·h/mL) | 206 | 100 | 206 (168–252) |
Table 2: Turnover and Metabolism of Norepinephrine Metabolites Studied with Deuterium Labeling [3]
| Parameter | Deuterated HMMA ([2H3]HMMA) | Deuterated HMPG ([2H3]HMPG) |
| Biological Half-life (h) | 0.54 ± 0.22 | 0.46 - 0.78 |
| Apparent Volume of Distribution (L/kg) | 0.36 ± 0.11 | - |
| Production Rate (μmol/h) | 1.27 ± 0.51 | 2.01 - 2.35 |
| Urinary Excretion Rate (μmol/h) | 0.82 ± 0.22 | 0.47 - 0.48 |
| Urinary Recovery (%) | 85 ± 10 | ~25 (as free and conjugated HMPG) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterated norepinephrine in research. Below are protocols for key experimental techniques.
Synthesis of Deuterium-Labeled Norepinephrine
This protocol outlines a general approach for the synthesis of deuterium-labeled norepinephrine, which can be adapted based on the desired labeling pattern.[5]
Materials:
-
3,4-Dimethoxyacetophenone
-
Phenyl trimethylammonium tribromide
-
Deuterated reducing agent (e.g., Lithium aluminum deuteride, LAD)
-
Appropriate solvents (e.g., Tetrahydrofuran, THF)
-
Reagents for demethylation (e.g., Boron tribromide)
Procedure:
-
Bromination: React 3,4-dimethoxyacetophenone with phenyl trimethylammonium tribromide to yield 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone.
-
Amination: Displace the halogen with dibenzylamine to form β-dibenzylamino-1-(3,4-dimethoxyphenyl)-1-ethanone.
-
Reduction with Deuterium Incorporation: Reduce the ketone with a deuterated reducing agent like LAD. This step introduces deuterium at the benzylic position.
-
Demethylation: Remove the methyl protecting groups from the catechol ring using a demethylating agent such as boron tribromide.
-
Debenzylation: Remove the benzyl (B1604629) protecting groups from the amine, typically through catalytic hydrogenation, to yield the final deuterated norepinephrine product.
-
Purification: Purify the final product using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized deuterated norepinephrine using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vivo Microdialysis for Norepinephrine Monitoring
This protocol describes the use of in vivo microdialysis to sample extracellular norepinephrine in the brain of a freely moving animal.[6]
Materials:
-
Microdialysis probes (e.g., CMA/10)
-
Microinfusion pump (e.g., CMA/100)
-
Artificial cerebrospinal fluid (aCSF)
-
Collection vials containing an antioxidant (e.g., acetic acid)
-
HPLC system with electrochemical detection
Procedure:
-
Probe Implantation: Surgically implant a guide cannula into the brain region of interest of an anesthetized animal using stereotaxic coordinates. Allow the animal to recover from surgery.
-
Habituation: On the day of the experiment, place the animal in a microdialysis test chamber and allow it to acclimate.
-
Probe Insertion and Perfusion: Gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min) using a microinfusion pump.
-
Baseline Collection: After a stabilization period (e.g., 1-2 hours), begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes).
-
Experimental Manipulation: Administer the experimental treatment (e.g., drug administration, behavioral task). Continue collecting dialysate samples throughout the experimental period.
-
Sample Analysis: Analyze the collected dialysate samples for norepinephrine concentration using HPLC with electrochemical detection. An internal standard, which can be deuterated norepinephrine, should be used for accurate quantification.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantification of norepinephrine in plasma samples using GC-MS with a deuterated internal standard.
Materials:
-
Plasma sample
-
Deuterated norepinephrine internal standard
-
Derivatizing agent (e.g., Pentafluoropropionic anhydride, PFPA)
-
GC-MS system
Procedure:
-
Sample Preparation: Thaw the plasma sample and add a known amount of deuterated norepinephrine as an internal standard.
-
Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the catecholamines from the plasma matrix.
-
Derivatization: Evaporate the extracted sample to dryness and add a derivatizing agent (e.g., PFPA) to create volatile derivatives of norepinephrine and its deuterated analog.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and quantifies the derivatized norepinephrine and the deuterated internal standard based on their specific mass-to-charge ratios.
-
Data Analysis: Generate a calibration curve using known concentrations of norepinephrine and a fixed concentration of the deuterated internal standard. Use this curve to determine the concentration of norepinephrine in the unknown samples.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to norepinephrine and its study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Norepinephrine metabolism in man using deuterium labeling: turnover 4-hydroxy-3-methoxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How deuterated tracers allow us imaging metabolism in vivo [sigmaaldrich.com]
- 4. Norepinephrine metabolism in humans studied by deuterium labelling: turnover of 4-hydroxy-3-methoxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of DL-Norepinephrine-d6 in Advancing Neurotransmitter Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of DL-Norepinephrine-d6, a deuterated stable isotope of the neurotransmitter norepinephrine (B1679862). Its primary application lies in its use as an internal standard for the precise quantification of endogenous norepinephrine in biological samples and as a tracer for metabolic studies. This document details its properties, core applications, and the experimental protocols where it is indispensable, offering a critical resource for professionals in neuroscience and drug development.
Introduction to this compound
Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter. It plays a crucial role in the body's "fight or flight" response and is involved in a wide array of physiological and neurological processes, including attention, arousal, sleep-wake cycles, mood, and memory.[1][2][3] Given its importance, the accurate measurement of norepinephrine levels in biological matrices like plasma and brain tissue is vital for diagnosing catecholamine-secreting tumors, monitoring therapeutic drug efficacy, and understanding the pathophysiology of various neurological and psychiatric disorders.[4][5]
This compound is the deuterium-labeled form of DL-Norepinephrine.[6] By replacing six hydrogen atoms with their heavier isotope, deuterium (B1214612), the molecule's mass is increased without significantly altering its chemical properties. This key feature makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS), a technique known as stable isotope dilution analysis.[6][7] It is also used as a tracer to investigate the metabolic fate of norepinephrine in vivo.[8][9][10]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its application in analytical methodologies.
| Property | Value | Reference(s) |
| Chemical Name | 4-(2-amino-1-hydroxyethyl-1,2,2-d3)-1,2-benzene-3,4,6-d3-diol | [7] |
| Synonyms | (±)-Arterenol-d6, DL-Noradrenaline-d6, (±)-Noradrenaline-d6 | [7] |
| Molecular Formula | C₈H₅D₆NO₃ | [7] |
| Molecular Weight | ~175.21 g/mol (free base), 211.7 g/mol (HCl salt) | [7][11] |
| CAS Number | 1219803-04-9 (HCl salt) | [7] |
| Purity | ≥98% | [12] |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d6) | [12] |
| Physical Form | Solid | [7] |
| Storage | -20°C | [12] |
Core Application: Internal Standard for Mass Spectrometry
The most critical role of this compound is as an internal standard in stable isotope dilution mass spectrometry assays. This method is the gold standard for quantifying endogenous molecules due to its high sensitivity and specificity.[13]
Principle of Operation: A known amount of this compound is added to a biological sample at the beginning of the extraction process.[13] Because the deuterated standard is chemically almost identical to the endogenous (unlabeled) norepinephrine, it experiences the same loss during sample preparation, extraction, and ionization in the mass spectrometer. The mass spectrometer can differentiate between the light (endogenous) and heavy (labeled) forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous norepinephrine to the known amount of the internal standard, the absolute concentration of the endogenous analyte can be calculated with high precision and accuracy, correcting for any variability in the procedure.
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and use of deuterated L-DOPS to treat norepinephrine deficiency | Technology Transfer [techtransfer.nih.gov]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. (±)-Norepinephrine-D6 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1219803-04-9 [sigmaaldrich.com]
- 5. criver.com [criver.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Norepinephrine metabolism in man using deuterium labeling: turnover 4-hydroxy-3-methoxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine metabolism in humans studied by deuterium labelling: turnover of 4-hydroxy-3-methoxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norepinephrine metabolism in man using deuterium labelling: the conversion of 4-hydroxy-3-methoxyphenylglycol to 4-hydroxy-3-methoxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C8H11NO3 | CID 49849561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Determination of norepinephrine in small volume plasma samples by stable-isotope dilution gas chromatography-tandem mass spectrometry with negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Norepinephrine Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of norepinephrine (B1679862) and its stable and radioactive isotopes. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working with these compounds. This guide includes detailed data on the physicochemical properties of norepinephrine isotopes, in-depth experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Norepinephrine and Its Isotopes
Norepinephrine, also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a crucial role in the body's "fight or flight" response by acting on adrenergic receptors throughout the central and peripheral nervous systems.[2] The general function of norepinephrine is to mobilize the brain and body for action.[3] Isotopically labeled norepinephrine is an invaluable tool in biomedical research, enabling detailed studies of its synthesis, metabolism, transport, and receptor interactions.
Stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are used in techniques like mass spectrometry to trace and quantify norepinephrine metabolism and kinetics without the concerns of radioactivity.[4][5] Radioactive isotopes, including Tritium (³H) and Carbon-14 (¹⁴C), are employed in highly sensitive applications such as radioligand binding assays and autoradiography to characterize receptor densities and affinities.[6][7]
Physical and Chemical Characteristics of Norepinephrine Isotopes
The introduction of isotopes into the norepinephrine molecule results in predictable changes in its mass and, in the case of radioisotopes, confers the property of radioactive decay. The following table summarizes key quantitative data for unlabeled norepinephrine and its common isotopes.
| Property | Unlabeled Norepinephrine | Deuterated Norepinephrine (D₃) | ¹³C-Labeled Norepinephrine (¹³C₆) | ¹⁵N-Labeled Norepinephrine | ³H-Labeled Norepinephrine | ¹⁴C-Labeled Norepinephrine |
| Chemical Formula | C₈H₁₁NO₃[1] | C₈H₈D₃NO₃ | ¹³C₆C₂H₁₁NO₃ | C₈H₁₁¹⁵NO₃ | C₈H₁₀³HNO₃ | ¹⁴CC₇H₁₁NO₃ |
| Molecular Weight ( g/mol ) | 169.18[1] | 172.20 | 175.16 | 170.18 | ~171.19 | ~171.17 |
| Monoisotopic Mass (Da) | 169.0739[1] | 172.0927 | 175.0940 | 170.0710 | 171.0821 | 171.0814 |
| Isotopic Enrichment (%) | N/A | Typically >98% | Typically >99% | Typically >98% | N/A | N/A |
| Specific Activity (Ci/mmol) | N/A | N/A | N/A | N/A | 15-60 | 50-60 |
| Radiochemical Purity (%) | N/A | N/A | N/A | N/A | Typically >97% | Typically >97% |
| Half-life | N/A | Stable | Stable | Stable | 12.32 years | 5730 years |
| Decay Particle | N/A | N/A | N/A | N/A | β⁻ | β⁻ |
| CAS Number | 51-41-2[1] | 1219803-04-9 (D₆)[8] | 115881-15-7 (¹³C₆) | Varies | 51-41-2 (unlabeled) | 7535-63-9 |
Norepinephrine Signaling Pathways
Norepinephrine exerts its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). The three main types of adrenergic receptors are alpha-1 (α₁), alpha-2 (α₂), and beta (β), each coupled to a different G-protein and initiating distinct downstream signaling cascades.[2]
Alpha-1 (α₁) Adrenergic Receptor Signaling (Gq Pathway)
Alpha-1 adrenergic receptors are coupled to Gq proteins.[2] Upon norepinephrine binding, the activated Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
Alpha-2 (α₂) Adrenergic Receptor Signaling (Gi Pathway)
Alpha-2 adrenergic receptors are coupled to Gi proteins, which are inhibitory.[2] When norepinephrine binds to α₂ receptors, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[9]
Beta (β) Adrenergic Receptor Signaling (Gs Pathway)
Beta adrenergic receptors are coupled to Gs proteins, which are stimulatory.[2] Norepinephrine binding to β receptors activates the Gs protein, which in turn stimulates adenylyl cyclase. This leads to an increase in cAMP production from ATP, activation of PKA, and subsequent phosphorylation of downstream target proteins, resulting in a cellular response.[9]
References
- 1. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of norepinephrine in small volume plasma samples by stable-isotope dilution gas chromatography-tandem mass spectrometry with negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents [patents.google.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DL-Norepinephrine·HCl (ring-Dâ,1,2,2-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-8820-0.005 [isotope.com]
- 9. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
An In-depth Technical Guide to Isotopic Labeling of Catecholamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling in the study of catecholamines. Isotopic labeling is a powerful technique used to trace the metabolic fate of these crucial neurotransmitters and hormones, enabling precise quantification of their turnover, and providing insights into their physiological and pathological roles. This document details experimental protocols, summarizes key quantitative data, and visualizes the core biological pathways.
Core Concepts in Isotopic Labeling of Catecholamines
Isotopic labeling involves the incorporation of a stable (non-radioactive) or radioactive isotope into a molecule of interest. For catecholamines, stable isotopes such as Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are most commonly used.[1] The resulting labeled molecules are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This distinction allows researchers to track the dynamic processes of catecholamine synthesis, release, and metabolism in vivo.[3]
The primary applications in catecholamine research include:
-
Turnover Rate Measurement: Determining the rate at which catecholamines are synthesized and degraded in various tissues.[4][5][6]
-
Metabolic Pathway Analysis: Elucidating the biochemical pathways of catecholamine synthesis and catabolism.[7]
-
Quantitative Bioanalysis: Using isotopically labeled catecholamines as internal standards for accurate quantification in biological samples.[8]
Synthesis of Isotopically Labeled Catecholamines
The introduction of stable isotopes into catecholamine molecules can be achieved through various synthetic or biosynthetic methods.
Deuterium Labeling
Deuterium-labeled catecholamines are frequently used as internal standards in quantitative mass spectrometry assays due to their similar chemical properties and distinct mass.[2]
Experimental Protocol: Synthesis of Deuterated Aniline (A Precursor Analog)
This protocol provides a general method for deuterium labeling via H/D exchange, which can be adapted for catecholamine precursors.[2]
Materials:
-
Aniline (or a suitable catecholamine precursor)
-
10% Palladium on Carbon (Pd/C)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Pressure vessel
Procedure:
-
To a pressure vessel, add the starting material (e.g., aniline, 1.0 mmol), 10% Pd/C (50 mg), and D₂O (5 mL).
-
Seal the vessel and heat the reaction mixture to 150°C with stirring for 24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deuterated product.
-
Determine the percentage of deuterium incorporation using ¹H NMR and mass spectrometry.
Carbon-13 and Nitrogen-15 Labeling
¹³C and ¹⁵N labeling is valuable for tracing the carbon and nitrogen atoms through metabolic pathways.[9]
Experimental Protocol: Synthesis of [¹³C]-Labeled Tetradecanoic Acid (A General Method for Introducing ¹³C)
This protocol illustrates a common strategy for introducing a ¹³C label that can be adapted for catecholamine synthesis.[10]
Materials:
-
1-Bromotridecane (B143060) (as a precursor for chain elongation)
-
K¹³CN (90% enriched)
-
Reagents for nitrile hydrolysis (e.g., HCl, NaOH)
Procedure:
-
Treat 1-bromotridecane with K¹³CN to form the ¹³C-labeled nitrile.
-
Hydrolyze the resulting nitrile to yield the ¹³C-labeled carboxylic acid.
-
Further chemical modifications can be performed to build the desired catecholamine structure.
Experimental Protocols for Catecholamine Turnover Studies
Isotope dilution mass spectrometry is the gold standard for measuring catecholamine turnover in vivo. This involves administering a stable isotope-labeled catecholamine or its precursor and then measuring the decay of the labeled-to-unlabeled ratio over time in biological samples like plasma or urine.[5][6]
In Vivo Stable Isotope Infusion Protocol
Objective: To measure the whole-body turnover of catecholamines.
Materials:
-
Sterile, pyrogen-free solution of a stable isotope-labeled catecholamine (e.g., [²H₃]-norepinephrine) or precursor (e.g., [³H]-dopa).[5][6]
-
Infusion pump.
-
Equipment for blood or urine collection.
Procedure:
-
Baseline Sampling: Collect baseline blood and/or urine samples before the infusion begins.
-
Tracer Administration: Administer the stable isotope tracer. This can be done as a bolus injection followed by a continuous infusion to reach a steady-state isotopic enrichment in the plasma.[11]
-
Serial Sampling: Collect blood and/or urine samples at timed intervals during and after the infusion. The sampling schedule should be designed to capture the exponential decay of the tracer.[6]
-
Sample Processing: Immediately process the collected samples to prevent catecholamine degradation. This typically involves centrifugation to separate plasma and the addition of antioxidants. Store samples at -80°C until analysis.
-
Sample Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentrations of the labeled and unlabeled catecholamines.
-
Data Analysis: Calculate the turnover rate from the rate of disappearance of the labeled catecholamine.
Calculation of Turnover Rate
The turnover rate (k) can be calculated by fitting the decay of the isotopic enrichment to a single exponential decay model. The half-life (t₁/₂) is then calculated from the turnover rate.[12]
Formula:
-
Turnover Rate (k): Determined from the slope of the natural log of the isotopic enrichment versus time.
-
Half-life (t₁/₂): t₁/₂ = ln(2) / k
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on catecholamine turnover and analysis.
Table 1: Half-Life of Catecholamines Determined by Isotopic Labeling
| Catecholamine | Species | Tissue/Fluid | Half-Life | Reference |
| Norepinephrine (B1679862) | Human | Urinary | ~8 hours | [6] |
| Norepinephrine | Human | Cardiac | ~5 hours | [6] |
| Vanillylmandelic Acid (VMA) | Human | Urinary | 11-16 hours | [6] |
| Dopamine | Rat | Medial Palisade Zone | 99 minutes | [4] |
Table 2: Analytical Parameters for Catecholamine Quantification by LC-MS/MS
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Linearity Range | Reference |
| Norepinephrine | Plasma | 0.20 nmol/L | Not Specified | Not Specified |
| Epinephrine (B1671497) | Plasma | 0.02 nmol/L | Not Specified | Not Specified |
| Dopamine | Plasma | 5 ng/mL | Not Specified | Not Specified |
| Epinephrine | Plasma | 25 ng/mL | Not Specified | Not Specified |
| Norepinephrine | Plasma | 25 ng/mL | Not Specified | Not Specified |
Visualization of Key Pathways
Catecholamine Biosynthesis Pathway
This diagram illustrates the enzymatic conversion of L-tyrosine to dopamine, norepinephrine, and epinephrine.[7][13][14]
Caption: The enzymatic pathway of catecholamine biosynthesis.
Catecholamine Signaling Pathway (Adrenergic Receptors)
This diagram outlines the signaling cascade initiated by the binding of norepinephrine and epinephrine to α- and β-adrenergic receptors.[15]
Caption: Simplified adrenergic signaling pathways.
Experimental Workflow for Catecholamine Turnover Measurement
This diagram depicts the key steps in an in vivo experiment to determine catecholamine turnover rates.
Caption: Workflow for in vivo catecholamine turnover studies.
Conclusion
Isotopic labeling is an indispensable tool in catecholamine research, offering unparalleled precision in the study of their dynamic in vivo behavior. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the role of catecholamines in health and disease, ultimately facilitating the development of novel therapeutic strategies.
References
- 1. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determinations of catecholamine half-lives and turnover rates in discrete catecholamine nerve terminal systems of the hypothalamus, the preoptic region and the forebrain by quantitative histofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catecholamine turnover in normotensive and hypertensive man: effects of antiadrenergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catecholamine turnover in normotensive and hypertensive man: effects of antiadrenergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Catecholamine - Wikipedia [en.wikipedia.org]
- 15. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DL-Norepinephrine-d6 for Metabolic Pathway Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of DL-Norepinephrine-d6 in metabolic pathway tracing studies. It is designed to be a technical resource, offering detailed methodologies, quantitative data, and a foundational understanding of this powerful analytical technique for professionals in the life sciences. By tracing the metabolic fate of deuterated norepinephrine (B1679862), researchers can gain significant insights into its dynamic pathways, identify novel therapeutic targets, and elucidate the mechanisms of various physiological and pathological processes.
Introduction to Norepinephrine Metabolism and Isotope Tracing
Norepinephrine (NE) is a critical catecholamine that functions as a neurotransmitter and a hormone, playing a vital role in the sympathetic nervous system's response to stress.[1] Its metabolism is a rapid and complex process, primarily governed by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2] The end product of these metabolic pathways is vanillylmandelic acid (VMA).[1][2]
Stable isotope tracing is a powerful methodology used to investigate the dynamics of metabolic pathways in vivo.[3] By introducing a non-radioactive, isotopically labeled version of a compound, such as this compound, researchers can track its conversion into various downstream metabolites.[4] This technique, often coupled with mass spectrometry, allows for the precise quantification of metabolite turnover rates and pathway fluxes, providing a dynamic view of metabolic processes that cannot be obtained from static concentration measurements alone.[5] this compound serves as an excellent tracer for these studies and is also commonly used as an internal standard for the accurate quantification of endogenous norepinephrine in biological samples.[4]
The Metabolic Pathway of Norepinephrine
The metabolism of norepinephrine proceeds through two primary enzymatic pathways involving MAO and COMT, which can act in either order. This leads to the formation of several key metabolites.
-
Action of Catechol-O-Methyltransferase (COMT): COMT methylates the catechol group of norepinephrine to produce normetanephrine (NMN) .[1]
-
Action of Monoamine Oxidase (MAO): MAO deaminates norepinephrine to form an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then rapidly converted to 3,4-dihydroxyphenylglycol (DHPG) by aldehyde reductase.[1]
These initial metabolites are then further processed by the reciprocal enzyme:
-
NMN is deaminated by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MOPEGAL), which is then oxidized to vanillylmandelic acid (VMA) .[1]
-
DHPG is methylated by COMT to produce 3-methoxy-4-hydroxyphenylglycol (MHPG or Vanylglycol) .[1] MHPG can then be oxidized to VMA.
The major urinary metabolite of norepinephrine is VMA.[6] The metabolic pathway is depicted in the following diagram.
Norepinephrine metabolic pathway.
Quantitative Data from In Vivo this compound Tracing Studies
The use of deuterium-labeled norepinephrine has enabled the quantification of its turnover and metabolism in various physiological and pathological states. The following tables summarize key quantitative data from studies that have utilized this approach in both humans and animal models.
| Parameter | Value | Species | Study Details | Reference |
| Plasma Norepinephrine Kinetics in Humans (Supine) | ||||
| Volume of Distribution (Compartment 1) | 7.5 ± 0.6 L | Human | Two-compartment model analysis after [3H]NE infusion. | [7] |
| Metabolic Clearance Rate (Compartment 1) | 1.80 ± 0.11 L/min per m² | Human | Two-compartment model analysis after [3H]NE infusion. | [7] |
| Plasma HMPG Turnover in Humans | ||||
| Half-life | 0.46 and 0.78 h | Human | Pulse dose of [2H3]HMPG in two dose groups. | [8] |
| Production Rate | 2.01 and 2.35 µmol/hour | Human | Pulse dose of [2H3]HMPG in two dose groups. | [8] |
| Endogenous Plasma Level (Free HMPG) | 25 and 33 nmol/L | Human | Pulse dose of [2H3]HMPG in two dose groups. | [8] |
| Plasma HMMA (VMA) Turnover in Humans | ||||
| Biological Half-life | 0.54 ± 0.22 h | Human | Pulse dose of 5.0 µmol of labeled HMMA. | [2] |
| Apparent Volume of Distribution | 0.36 ± 0.11 L/kg | Human | Pulse dose of 5.0 µmol of labeled HMMA. | [2] |
| Production Rate | 1.27 ± 0.51 µmol/h | Human | Pulse dose of 5.0 µmol of labeled HMMA. | [2] |
| Norepinephrine Kinetics in Spontaneously Hypertensive Rats | ||||
| Plasma Norepinephrine Concentration | 149 ± 5 pg/mL | Rat | 90 min i.v. infusion with 3H-norepinephrine. | [9] |
| Norepinephrine Clearance | 188 ± 4 mL/min/kg | Rat | 90 min i.v. infusion with 3H-norepinephrine. | [9] |
| Norepinephrine Spillover Rate | 27.5 ± 0.8 ng/min/kg | Rat | 90 min i.v. infusion with 3H-norepinephrine. | [9] |
| Organ-Specific Norepinephrine Spillover in Humans | ||||
| Lungs | 159 ng/min (40% of total) | Human | Radiotracer techniques to estimate regional spillover. | [1] |
| Kidneys | 17% of total | Human | Radiotracer techniques to estimate regional spillover. | [1] |
| Heart | 3% of total | Human | Radiotracer techniques to estimate regional spillover. | [1] |
| Hepatomesenteric Circulation | 8% of total | Human | Radiotracer techniques to estimate regional spillover. | [1] |
Experimental Protocols
A successful metabolic tracing study using this compound requires meticulous planning and execution of the experimental protocol. Below are detailed methodologies for a typical in vivo study in a rodent model and the subsequent sample analysis.
In Vivo Administration and Sampling Protocol (Rodent Model)
This protocol outlines the intravenous administration of this compound and subsequent blood sample collection in rats.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous infusion and blood collection
-
Syringe pump
-
Blood collection tubes containing anticoagulant (e.g., EDTA) and a stabilizer (e.g., sodium metabisulfite)
-
Centrifuge
-
Dry ice and -80°C freezer
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300 g) for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water. On the day of the experiment, anesthetize the rat and surgically implant catheters into the femoral vein (for infusion) and femoral artery (for blood sampling). Allow the animal to recover from surgery before starting the experiment.
-
Tracer Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline. The final concentration should be calculated based on the desired infusion rate and the animal's body weight. A typical infusion rate might be in the range of 20-50 ng/kg/min to achieve a steady-state plasma concentration of the tracer.
-
Tracer Administration: Connect the venous catheter to a syringe pump and infuse the this compound solution at a constant rate. An initial bolus injection may be administered to rapidly achieve steady-state.
-
Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., -10, 0, 5, 15, 30, 60, 90, and 120 minutes relative to the start of the infusion). Collect approximately 200 µL of blood into pre-chilled tubes containing anticoagulant and stabilizer.
-
Sample Processing: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to labeled cryovials and flash-freeze in liquid nitrogen or on dry ice. Store the plasma samples at -80°C until analysis.
Sample Preparation and LC-MS/MS Analysis
This protocol describes the extraction of norepinephrine and its metabolites from plasma and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Internal standard solution (containing a known concentration of a different isotopologue of norepinephrine, e.g., Norepinephrine-d3, if not using the d6 tracer as the standard for endogenous quantification)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system with a C18 or HILIC column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
Procedure:
-
Sample Thawing and Internal Standard Spiking: Thaw the plasma samples on ice. To 100 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the protein precipitation step onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes with an appropriate solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the analytes using a suitable chromatographic gradient. Detect and quantify the parent and product ions for both the endogenous and deuterated norepinephrine and its metabolites using Multiple Reaction Monitoring (MRM).
LC-MS/MS Parameters:
The following table provides example MRM transitions for the analysis of norepinephrine and its deuterated isotopologue. The optimal collision energies should be determined empirically on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norepinephrine | 170.1 | 152.1 |
| 170.1 | 107.1 | |
| This compound | 176.1 | 158.1 |
| 176.1 | 113.1 | |
| Normetanephrine | 166.1 | 134.1 |
| Metanephrine | 180.0 | 165.1 |
| VMA | 197.1 | 151.1 |
Visualizations of Workflows and Pathways
Experimental Workflow for In Vivo Metabolic Tracing
The following diagram illustrates the complete workflow for a typical in vivo metabolic tracing study using this compound.
Experimental workflow for in vivo tracing.
Logical Flow of Data Analysis
This diagram outlines the logical steps involved in analyzing the data from a this compound tracing experiment.
Data analysis workflow.
Conclusion
This compound is an invaluable tool for researchers seeking to understand the complex and dynamic nature of norepinephrine metabolism. This guide has provided a comprehensive overview of the theoretical and practical aspects of using this stable isotope tracer. By following the detailed protocols and utilizing the provided quantitative data and visualizations as a reference, researchers can design and execute robust metabolic tracing studies to gain deeper insights into the role of norepinephrine in health and disease. The continued application of these techniques will undoubtedly contribute to the development of new therapeutic strategies for a wide range of disorders.
References
- 1. Measurement of total and organ-specific norepinephrine kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine metabolism in man using deuterium labeling: turnover 4-hydroxy-3-methoxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine metabolism in humans. Kinetic analysis and model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine metabolism in humans studied by deuterium labelling: turnover of 4-hydroxy-3-methoxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The measurement of norepinephrine clearance and spillover rate into plasma in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Norepinephrine in Biological Matrices using DL-Norepinephrine-d6 as an Internal Standard by LC-MS/MS
Introduction
Norepinephrine (B1679862), a catecholamine, functions as a crucial neurotransmitter and hormone, playing a significant role in the body's 'fight or flight' response. Its quantitative analysis in biological matrices such as plasma and urine is essential for the diagnosis and monitoring of various pathological conditions, including pheochromocytoma, neuroblastoma, and cardiovascular diseases.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3][4]
The accuracy and reliability of LC-MS/MS-based quantification heavily rely on the use of a suitable internal standard to compensate for variations during sample preparation and analysis. Stable isotope-labeled internal standards, such as DL-Norepinephrine-d6, are ideal for this purpose as they exhibit similar physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiency.[5][6] This application note provides a detailed protocol for the quantification of norepinephrine in plasma using this compound as an internal standard, along with relevant performance data.
Experimental Protocols
This section outlines the detailed methodologies for sample preparation, preparation of calibration standards and quality controls, and the instrumental parameters for LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2 EDTA)
-
Sodium metabisulfite (B1197395) (stabilizer)[7]
-
d4-acetaldehyde (derivatizing agent)[1]
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of norepinephrine and this compound in a solution of 0.1% formic acid in water. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the norepinephrine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standard solutions for spiking into the matrix.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
To prepare "depleted matrix" for calibrants and QCs, expose K2 EDTA human plasma to light while gently mixing for a minimum of 48 hours to eliminate endogenous norepinephrine.[1]
-
Spike the depleted plasma with the norepinephrine working standard solutions to prepare CC samples at various concentrations (e.g., 0.05 to 100 ng/mL).[1]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the CC samples.
-
Sample Preparation (Protein Precipitation with Derivatization)
This protocol is based on a simple and effective protein precipitation method coupled with derivatization to enhance sensitivity and chromatographic performance.[1][8]
-
Sample Collection and Stabilization: Collect blood in K2 EDTA tubes and centrifuge to obtain plasma. To ensure stability, add a stabilizer solution such as sodium metabisulfite.[7] Samples should be stored at -80°C until analysis.
-
Protein Precipitation:
-
To 50 µL of plasma sample, CC, or QC in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add 50 µL of d4-acetaldehyde solution.
-
Vortex and incubate at room temperature for a specified time to allow for derivatization.
-
-
Final Preparation:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 20 mM ammonium acetate in water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 2 minutes, followed by a re-equilibration step.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for both the derivatized norepinephrine and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer.
-
Data Presentation
The performance of the LC-MS/MS method for the quantification of norepinephrine should be evaluated through a validation process. The key parameters are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.0500 - 100 ng/mL[1] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99[7] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 5.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Note: The acceptance criteria for precision (%CV) and accuracy are typically within ±15% (±20% for the Lower Limit of Quantification).[8]
Table 3: Recovery and Matrix Effect
| Parameter | Norepinephrine (%) | This compound (%) |
| Extraction Recovery | > 85 | > 85 |
| Matrix Effect | Minimal and compensated by the internal standard | - |
Visualizations
Signaling Pathway
While a detailed signaling pathway of norepinephrine is extensive, the following diagram illustrates its role as a neurotransmitter.
Caption: Simplified biosynthesis and release of norepinephrine.
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure.
Caption: Workflow for norepinephrine quantification.
Principle of Internal Standard Use
This diagram illustrates the logical relationship of how an internal standard corrects for variations.
Caption: Use of an internal standard in LC-MS/MS.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of norepinephrine in biological matrices by LC-MS/MS. The described protocol, employing protein precipitation and derivatization, offers excellent sensitivity, accuracy, and precision, making it suitable for both research and clinical applications. The implementation of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the high quality of quantitative data.
References
- 1. criver.com [criver.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. agilent.com [agilent.com]
- 8. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive Method for the Quantification of Norepinephrine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norepinephrine (B1679862) is a critical catecholamine that functions as a neurotransmitter and hormone, playing a vital role in the sympathetic nervous system's regulation of physiological processes. Measuring its concentration in plasma is essential for the discovery, evaluation, and monitoring of drugs across various therapeutic areas, including heart disease, pain, cancer, and anxiety disorders.[1] However, the quantitative analysis of norepinephrine in plasma presents significant challenges due to its low endogenous concentrations, inherent instability, and potential for interference from matrix components.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique, offering high sensitivity and specificity for norepinephrine quantification.[2][3] The use of a stable isotope-labeled internal standard, such as DL-Norepinephrine-d6, is crucial for accurate and precise measurement by compensating for variability during sample preparation and analysis.[4]
This application note provides a detailed protocol for the quantification of norepinephrine in human plasma using this compound as an internal standard. The method employs a straightforward protein precipitation extraction procedure followed by LC-MS/MS analysis, ensuring a robust, reliable, and high-throughput workflow suitable for clinical research and drug development.
Experimental Workflow
References
Application Note and Protocols for Urine Analysis using DL-Norepinephrine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of catecholamines, such as norepinephrine (B1679862), in urine is a critical diagnostic tool for various pathological conditions, including pheochromocytoma and paraganglioma. Furthermore, in drug development, monitoring catecholamine levels can provide essential insights into the pharmacological effects of new therapeutic agents. The use of a stable isotope-labeled internal standard, such as DL-Norepinephrine-d6, is crucial for achieving the highest accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation and analysis.[1][2][3][4]
This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of norepinephrine using this compound as an internal standard, primarily focusing on techniques compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies covered include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and derivatization techniques designed to enhance analytical sensitivity and specificity.
Sample Preparation Techniques Overview
The choice of sample preparation technique is critical for removing interfering substances from the complex urine matrix and concentrating the analytes of interest. The most common and effective methods for catecholamine analysis are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6] Derivatization is an additional step that can be employed to improve the chromatographic properties and mass spectrometric response of catecholamines.[5][7][8]
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively adsorb the analytes from the liquid sample. Interferences are washed away, and the purified analytes are then eluted with a suitable solvent. For catecholamines, weak cation exchange (WCX) SPE is a commonly used and effective method.[9][10][11]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5][12] This method is effective for removing highly polar or non-polar interferences.[1][13]
-
Derivatization: This chemical modification of the analyte can improve its volatility, thermal stability, and detectability. For LC-MS/MS analysis of catecholamines, derivatization can enhance ionization efficiency and chromatographic retention.[5][7][14]
Experimental Workflow
The general workflow for urine sample preparation and analysis is depicted below.
Caption: A generalized workflow for urine sample preparation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Weak Cation Exchange (WCX)
This protocol is adapted from a method for the extraction of urinary catecholamines and metanephrines.[9]
Materials:
-
EVOLUTE® EXPRESS WCX 10 mg fixed well plate
-
Urine sample
-
This compound internal standard solution
-
250 mM Ammonium (B1175870) acetate (B1210297) solution
-
10 mM Ammonium acetate
-
Propan-2-ol
-
Water:Propan-2-ol (85:15, v/v) with 0.1% formic acid
Procedure:
-
Sample Pre-treatment: Mix 75 µL of urine with 10 µL of the this compound internal standard solution and 150 µL of 250 mM ammonium acetate solution. Mix thoroughly.[9]
-
Load: Load the pre-treated sample onto the SPE plate.
-
Wash 1: Wash the plate with 500 µL of 10 mM ammonium acetate to elute interferences.[9]
-
Wash 2: Further elute interferences with 500 µL of propan-2-ol.[9]
-
Dry: Dry the plate thoroughly.
-
Elution: Elute the analytes with 125 µL of water:propan-2-ol (85:15, v/v) containing 0.1% formic acid.[9]
-
Analysis: The eluate is ready for direct injection into the LC-MS/MS system. No evaporation step is required.[9]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a time- and cost-effective LLE method for catecholamine analysis in urine.[1]
Materials:
-
Urine sample, centrifuged
-
This compound internal standard solution
-
Complexing reagent solution (e.g., 2 g/L 2-aminoethyl diphenylboronate)
-
Acetic acid
-
Ethyl acetate
-
Nitrogen gas for evaporation
-
Mobile phase A for reconstitution
Procedure:
-
Sample Preparation: In a centrifugation tube, add 50 µL of the internal standard solution and 1600 µL of the complexing reagent solution to 1.0 mL of centrifuged urine.[1][13]
-
pH Adjustment: Adjust the pH of the mixture to 9.5 using acetic acid.[1][13]
-
Extraction: Add 1.5 mL of ethyl acetate and vortex-mix for 60 seconds.[1]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Transfer 800 µL of the supernatant (organic layer) to a clean tube.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue with 200 µL of mobile phase A.[1] The sample is now ready for LC-MS/MS analysis.
Protocol 3: Derivatization (Optional Post-Extraction Step)
Derivatization can be performed after either SPE or LLE to improve the analytical performance. Phenyl isothiocyanate (PITC) is one such agent used for catecholamines.[5][7]
Materials:
-
Extracted and dried sample residue
-
Derivatizing agent solution (e.g., Phenyl isothiocyanate in a suitable solvent)
-
Reaction buffer
Procedure:
-
Reconstitution: Reconstitute the dried extract from SPE or LLE in the reaction buffer.
-
Derivatization: Add the PITC solution and incubate under optimized conditions (e.g., specific temperature and time).
-
Quenching: Stop the reaction by adding a quenching solution if necessary.
-
Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.
Signaling Pathway Visualization
The following diagram illustrates the metabolic pathway of norepinephrine, which is relevant to its analysis in urine.
Caption: Key steps in the metabolic pathway of norepinephrine.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes quantitative data for different sample preparation techniques for norepinephrine analysis in urine, compiled from various sources. This allows for an easy comparison of their performance characteristics.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Derivatization with SPE/LLE |
| Recovery | 84% - 101%[10] | Generally good, though can be variable[12] | 91.0% - 109.5%[7] |
| Lower Limit of Quantification (LLOQ) | As low as 1.0 ng/mL[2] | 0.02 nmol/L | 1.5 ng/mL[14] |
| Precision (CV%) | < 15%[11] | ≤12.8%[6] | < 9.4%[7] |
| Matrix Effect | Can be significant but is minimized with appropriate sorbents and wash steps.[13] | Can be present; often addressed by the use of internal standards.[13] | Can reduce matrix effects by improving analyte specificity. |
| Throughput | High, especially with 96-well plate formats. | Moderate, can be more labor-intensive. | Adds an extra step, potentially lowering throughput. |
| Cost | Can be higher due to the cost of SPE cartridges/plates. | Generally lower cost of consumables. | Adds the cost of derivatization reagents. |
Note: The values presented are indicative and can vary depending on the specific laboratory conditions, instrumentation, and the exact protocol followed.
Conclusion
The choice of sample preparation technique for urine analysis of norepinephrine with this compound as an internal standard depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources. Solid-Phase Extraction offers high recovery and is amenable to high-throughput automation. Liquid-Liquid Extraction provides a cost-effective alternative, and derivatization can be employed to further enhance sensitivity and specificity. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers and scientists in developing and implementing robust and reliable methods for catecholamine quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. brighamandwomens.org [brighamandwomens.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simultaneous extraction/derivatization strategy coupled with liquid chromatography-tandem mass spectrometry for the determination of free catecholamines in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Signal Enhancement of Selected Norepinephrine Metabolites Extracted from Artificial Urine Samples by Capillary Electrophoretic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for DL-Norepinephrine-d6 Solution Preparation in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Norepinephrine-d6, a deuterated isotopologue of norepinephrine (B1679862), serves as an invaluable internal standard for the quantification of norepinephrine in various biological matrices and pharmaceutical formulations through chromatographic techniques. Its use is critical for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV), electrochemical (EC), or mass spectrometry (MS) detection is a widely employed methodology for the analysis of catecholamines. The proper preparation of the this compound internal standard solution is a foundational step for achieving reliable and reproducible quantitative results.
These application notes provide a comprehensive guide to the preparation of this compound solutions for HPLC analysis, tailored for professionals in research and drug development.
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of norepinephrine, offering a comparative overview of method performance parameters.
| Parameter | HPLC-UV | HPLC-ECD |
| Linearity Range | 50 - 4000 ng/mL[1][2] | 0.5 - 10,000 nM |
| Limit of Detection (LOD) | 25 ng/mL[2] | 3.5 pg/mL[3][4] |
| Limit of Quantification (LOQ) | 1.17 µg/mL[5] | 3.55 µg/mL[5] |
| Retention Time | ~2.17 min[2] | ~5.6 min |
| Recovery | 86.04 - 89.01%[1][6] | ~78%[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
This protocol outlines the preparation of a primary stock solution from a solid form of this compound hydrochloride.
Materials:
-
This compound hydrochloride (solid)
-
HPLC-grade methanol (B129727) or 0.1 M Hydrochloric Acid (HCl)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Volumetric pipettes
-
Amber glass vials for storage
-
Sonicator
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of this compound hydrochloride using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small volume of the chosen solvent (HPLC-grade methanol or 0.1 M HCl) to the flask to dissolve the solid. This compound hydrochloride is slightly soluble in water and methanol. Sonication can be used to aid dissolution.
-
Volume Adjustment: Once completely dissolved, bring the solution to the final volume of 10 mL with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber glass vial to protect it from light. Store at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is typically stable for up to 6 months.
Protocol 2: Preparation of Working Standard Solutions
This protocol describes the dilution of the stock solution to prepare working standards for calibration curves and as an internal standard.
Materials:
-
1 mg/mL this compound stock solution
-
Mobile phase or a solvent compatible with the HPLC method
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Volumetric pipettes
-
Amber glass vials
Procedure:
-
Intermediate Dilution (if necessary): Depending on the desired final concentration, an intermediate dilution may be required. For example, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute with the mobile phase to obtain a 100 µg/mL intermediate solution.
-
Working Standard Preparation: Prepare a series of working standards by performing serial dilutions of the stock or intermediate solution. For instance, to prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute with the mobile phase.
-
Internal Standard Spiking Solution: The concentration of the internal standard should be consistent across all samples (calibrators, quality controls, and unknowns). A typical approach is to prepare a working internal standard solution that, when added to the sample, results in a final concentration within the linear range of the assay.
-
Storage: Store the working standard solutions in amber glass vials at 2-8°C for short-term use or at -20°C for longer periods. It is recommended to prepare fresh working standards regularly.
Mandatory Visualization
Caption: Workflow for this compound Solution Preparation and HPLC Analysis.
References
- 1. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Mass Spectrometry Fragmentation of DL-Norepinephrine-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometric behavior of DL-Norepinephrine-d6, a deuterated internal standard crucial for the accurate quantification of norepinephrine (B1679862) in biological matrices. The following sections detail its fragmentation pattern, provide experimental protocols for its analysis, and illustrate its role in relevant biological pathways.
Introduction
This compound is a stable isotope-labeled version of norepinephrine, a vital neurotransmitter and hormone. In quantitative mass spectrometry-based assays, such as those used in pharmacokinetic studies and clinical diagnostics, this compound serves as an ideal internal standard.[1][2][3] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for its distinction and accurate measurement, correcting for variations in sample preparation and instrument response. Understanding the specific fragmentation pattern of this compound is essential for developing robust and sensitive analytical methods.
Mass Spectrometry Fragmentation Pattern
Under typical positive mode electrospray ionization (ESI) and collision-induced dissociation (CID), the protonated molecule of this compound, [M+H]⁺, has a mass-to-charge ratio (m/z) of approximately 176.1. The fragmentation of this precursor ion is characterized by specific neutral losses, primarily involving the ethylamine (B1201723) side chain.
The major fragmentation pathway involves the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon of the side chain. Due to the deuterium (B1214612) labeling on the side chain and the aromatic ring, the resulting fragment ions will have a higher m/z compared to unlabeled norepinephrine.
Table 1: Key Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss |
| 176.1 | 111.1 | C₂D₅NO |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
In some instances, an in-source dehydration of the precursor ion can be observed, leading to a dehydrated precursor ion at m/z 158.1. Fragmentation of this ion also produces the characteristic product ion at m/z 111.1.
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 176.1 | 111.1 | 24 | [4] |
| 158.1 | 111.1 | 22 |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Sample Preparation for Analysis from Plasma
This protocol is adapted from established methods for catecholamine extraction.[4]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate concentration of an internal standard (if not already this compound).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis for Fragmentation Pattern
This protocol is designed to obtain a product ion spectrum of this compound.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 2-95% B over several minutes is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) System: A triple quadrupole or ion trap mass spectrometer capable of product ion scanning.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450°C.
-
Collision Gas: Argon at a pressure of 2-4 x 10⁻³ mbar.
-
Acquisition Mode: Product ion scan of the precursor ion at m/z 176.1.
-
Collision Energy: A range of collision energies (e.g., 15-35 eV) should be tested to obtain a rich fragmentation spectrum.
-
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by LC-MS/MS.
Caption: A typical workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway
This diagram illustrates the proposed collision-induced dissociation pathway for the protonated this compound molecule.
Caption: Proposed fragmentation of this compound.
Norepinephrine Signaling Pathway
This compound is used to quantify norepinephrine, which plays a key role in the sympathetic nervous system by activating adrenergic receptors.
Caption: Simplified norepinephrine signaling pathways.
References
Application of DL-Norepinephrine-d6 in Clinical Diagnostics: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
DL-Norepinephrine-d6 is a deuterated stable isotope of norepinephrine (B1679862), a critical catecholamine neurotransmitter and hormone. In clinical diagnostics, its primary and most vital application is as an internal standard for the precise and accurate quantification of endogenous norepinephrine in biological matrices such as plasma and urine.[1][2][3][4] This is crucial for the diagnosis and monitoring of various pathological conditions, including neuroendocrine tumors like pheochromocytoma and neuroblastoma, as well as in cardiovascular and stress-related research.[5]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8][9] This is due to its ability to mimic the analyte of interest (norepinephrine) through the entire analytical process, including sample extraction, derivatization (if any), and chromatographic separation, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[7][10] This approach, known as isotope dilution mass spectrometry, effectively corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible results.[1][11]
Key applications in clinical diagnostics include:
-
Diagnosis of Pheochromocytoma and Paraganglioma: These neuroendocrine tumors can produce excessive amounts of catecholamines.[5][12] Accurate measurement of norepinephrine levels in plasma or urine is a key diagnostic indicator.
-
Therapeutic Drug Monitoring: For drugs that may affect the sympathetic nervous system, monitoring norepinephrine levels can provide insights into the drug's mechanism of action and potential side effects.
-
Cardiovascular Research: Norepinephrine plays a crucial role in regulating heart rate, blood pressure, and cardiac output. Its quantification is essential in studies related to hypertension, heart failure, and other cardiovascular diseases.
-
Neuroscience and Psychiatric Research: As a major neurotransmitter in the central and peripheral nervous systems, norepinephrine is implicated in mood, attention, and stress responses. Its accurate measurement is valuable in research into depression, anxiety disorders, and other psychiatric conditions.
-
Metabolic Studies: Norepinephrine can influence glucose and lipid metabolism.[13] Isotope-labeled norepinephrine can be used in tracer studies to investigate metabolic pathways.[13]
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of norepinephrine using a deuterated internal standard.
Table 1: LC-MS/MS Method Performance for Norepinephrine Quantification in Plasma
| Parameter | Method 1[6] | Method 2[7] | Method 3[8] |
| Lower Limit of Quantitation (LOQ) | 0.20 nmol/L | 2.5 pg/mL | 0.0500 ng/mL |
| Linear Range | Not Specified | 2.5 - 5000 pg/mL | 0.0500 - 100 ng/mL |
| Precision (CV%) | < 7.5% | Intra-assay & Inter-assay CVs available in source | Intra-day & Inter-day accuracy/precision within 15% |
| Mean Apparent Recovery | 97% | Not Specified | Not Specified |
| Mean Ion Suppression | 7% | Not Specified | Not Specified |
Table 2: Normal Ranges of Plasma Norepinephrine
| Analyte | Normal Range[5] |
| Norepinephrine | 70 to 1700 pg/mL |
| Epinephrine | 0 to 140 pg/mL |
| Dopamine | 0 to 30 pg/mL |
Note: Normal value ranges may vary slightly among different laboratories.[5]
Experimental Protocols
Protocol 1: Quantification of Norepinephrine in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on common practices described in the literature.[6][7][8][9]
1. Objective: To accurately quantify the concentration of norepinephrine in human plasma samples using an isotope dilution LC-MS/MS method with this compound as the internal standard.
2. Materials and Reagents:
-
This compound (Internal Standard)
-
Norepinephrine (for calibration standards)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak Alumina B or similar)
-
96-well plates
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent 1290 UHPLC with Sciex API 6500)
3. Sample Preparation (Protein Precipitation & Optional SPE): a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 10 µL of the this compound internal standard working solution. c. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. d. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube or well. f. For cleaner samples (optional but recommended), proceed with Solid Phase Extraction (SPE). Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant, wash, and elute the catecholamines. g. Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
4. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., Waters UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Flow Rate: 0.4 mL/min
- Gradient: A suitable gradient to separate norepinephrine from other plasma components. For example:
- 0-0.5 min: 95% A
- 0.5-2.5 min: Linear gradient to 50% A
- 2.5-2.6 min: Linear gradient to 5% A
- 2.6-3.5 min: Hold at 5% A
- 3.5-3.6 min: Return to 95% A
- 3.6-5.0 min: Re-equilibration at 95% A
- Injection Volume: 10 µL b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Norepinephrine: e.g., m/z 170 -> 152
- This compound: e.g., m/z 176 -> 158
- Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
5. Data Analysis: a. Integrate the peak areas for both norepinephrine and this compound. b. Calculate the peak area ratio (Norepinephrine / this compound). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of norepinephrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for norepinephrine quantification.
References
- 1. Determination of norepinephrine in small volume plasma samples by stable-isotope dilution gas chromatography-tandem mass spectrometry with negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of catecholamines and their 3-O-methylated metabolites in urine by mass fragmentography with use of deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ucsfhealth.org [ucsfhealth.org]
- 6. msacl.org [msacl.org]
- 7. brighamandwomens.org [brighamandwomens.org]
- 8. criver.com [criver.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Blood Collection Tubes on the Quantification of Catecholamines and Their O‐Methylated Metabolites by Liquid Chromatography Coupled With Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic effects of norepinephrine and dobutamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DL-Norepinephrine-d6 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DL-Norepinephrine-d6 as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies of norepinephrine (B1679862). The following sections detail the rationale for its use, present quantitative data from validated bioanalytical methods, and provide detailed experimental protocols and relevant biological pathways.
Introduction to this compound in Bioanalysis
This compound is a deuterium-labeled stable isotope of norepinephrine. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard.[1][2] this compound is the ideal internal standard for quantifying endogenous or administered norepinephrine in biological matrices such as plasma and urine.[3][4] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior allow for accurate correction of variability arising from sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][5]
Pharmacokinetic Profile of Norepinephrine
Understanding the pharmacokinetics of norepinephrine is crucial for designing and interpreting studies. Norepinephrine has a rapid onset of action and is quickly cleared from the bloodstream.
| Pharmacokinetic Parameter | Value | Reference |
| Half-life | ~2.4 minutes | [6] |
| Volume of Distribution | 8.8 L | [6] |
| Plasma Protein Binding | ~25% | [6] |
| Metabolism | Primarily by Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO) in the liver and other tissues.[6][7] | [6][7] |
| Primary Metabolites | Normetanephrine and Vanillylmandelic acid (VMA).[6][7] | [6][7] |
| Elimination | Metabolites are primarily excreted in the urine as sulfate (B86663) and glucuronide conjugates.[6] | [6] |
Application in Pharmacokinetic Studies: Quantitative Bioanalysis
This compound is essential for accurate quantification of norepinephrine in various biological matrices to characterize its pharmacokinetic profile. Below is a summary of performance data from validated LC-MS/MS methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[3] | 0.050 ng/mL[8] | 0.20 nmol/L[9] |
| Linear Range | 2.5 - 5000 pg/mL[3] | 0.050 - 100 ng/mL[8] | Not Specified |
| Precision (CV%) Intra-assay | < 15% (implied) | Met acceptance criteria[8] | < 7.5%[9] |
| Precision (CV%) Inter-assay | < 15% (implied) | Met acceptance criteria[8] | < 7.5%[9] |
| Accuracy (%RE) | Within 15% (implied) | Met acceptance criteria[8] | 97% mean apparent recovery[9] |
| Internal Standard | NE-d6[3] | Stable-label norepinephrine[8] | d6-norepinephrine[9] |
Experimental Protocols
Protocol 1: Quantification of Norepinephrine in Human Plasma by LC-MS/MS
This protocol describes a common method for the quantitative analysis of norepinephrine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
This compound hydrochloride
-
Norepinephrine hydrochloride (for calibration standards)
-
Human plasma (K2 EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation (Protein Precipitation Method):
-
Thaw plasma samples on ice. To prevent degradation, it is recommended to add a stabilizer solution containing antioxidants like sodium metabisulfite.[8][10]
-
Spike 50 µL of plasma sample, calibration standards, and quality control (QC) samples with a known concentration of this compound working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[10]
-
Reconstitute the dried extract in 100 µL of mobile phase A.[10]
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 UHPLC or equivalent[8]
-
Column: Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[8]
-
Mobile Phase A: 20 mM ammonium acetate in water with 0.1% formic acid[8]
-
Mobile Phase B: Methanol[8]
-
Flow Rate: 0.7 mL/min[8]
-
Injection Volume: 5-10 µL
-
Gradient: A linear gradient appropriate for the separation of norepinephrine from endogenous interferences.
-
Mass Spectrometer: Sciex API 6500 or equivalent triple quadrupole mass spectrometer[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Norepinephrine: Monitor appropriate precursor > product ion transition
-
This compound: Monitor appropriate precursor > product ion transition for the deuterated standard
-
4. Data Analysis:
-
Quantify norepinephrine concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of norepinephrine in unknown samples by interpolating their peak area ratios from the calibration curve.
Application in Pharmacodynamic Studies: Understanding Biological Mechanisms
Norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G protein-coupled receptors (GPCRs). Understanding these signaling pathways is fundamental to pharmacodynamic studies.
Norepinephrine Signaling Pathways:
Norepinephrine is a primary neurotransmitter in the sympathetic nervous system and acts on both alpha (α) and beta (β) adrenergic receptors.[11][12]
-
α1-Adrenergic Receptors: Coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction.[12]
-
α2-Adrenergic Receptors: Coupled to Gi proteins. Activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Presynaptically, this provides negative feedback to reduce further norepinephrine release.[11]
-
β1-Adrenergic Receptors: Coupled to Gs proteins. Activation stimulates adenylyl cyclase, increasing cAMP production. In the heart, this leads to an increased heart rate and contractility.[12]
Norepinephrine Metabolism:
The biological effects of norepinephrine are terminated by its reuptake into presynaptic neurons and subsequent metabolism. The primary enzymes involved are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6][7]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of norepinephrine in pharmacokinetic and pharmacodynamic studies. Its use as an internal standard in LC-MS/MS bioanalysis allows for reliable characterization of norepinephrine's absorption, distribution, metabolism, and excretion. Furthermore, this accurate quantification is fundamental for elucidating the pharmacodynamic effects of norepinephrine and other drugs that modulate the adrenergic system. The protocols and pathways detailed in these notes provide a solid foundation for researchers to design and execute robust studies in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brighamandwomens.org [brighamandwomens.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 8. criver.com [criver.com]
- 9. msacl.org [msacl.org]
- 10. agilent.com [agilent.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Norepinephrine in Zebrafish Models Using DL-Norepinephrine-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zebrafish (Danio rerio) have emerged as a powerful vertebrate model system in neuroscience research and drug development due to their genetic tractability, rapid development, and physiological similarity to mammals. The noradrenergic system, which utilizes norepinephrine (B1679862) (NE) as its primary neurotransmitter, is highly conserved across vertebrates and plays a crucial role in regulating a wide range of physiological processes and behaviors, including sleep-wake cycles, attention, and the stress response.[1][2][3] Dysregulation of norepinephrine signaling is implicated in various neurological and psychiatric disorders. Consequently, the accurate quantification of norepinephrine levels in zebrafish models is essential for understanding the neurobiology of these conditions and for evaluating the efficacy and mechanism of action of novel therapeutic agents.
This application note provides a detailed protocol for the sensitive and specific measurement of norepinephrine in zebrafish larvae using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, DL-Norepinephrine-d6.[4][5] The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[6][7]
Norepinephrine Signaling Pathway in Zebrafish
Norepinephrine modulates neuronal activity by binding to α- and β-adrenergic receptors. In zebrafish, this signaling is also understood to involve astroglial purinergic signaling, highlighting a complex interplay between neurons and glial cells in the central nervous system.[8]
Caption: Norepinephrine synthesis, release, and signaling cascade in zebrafish.
Experimental Protocols
Materials and Reagents
-
Zebrafish larvae
-
Norepinephrine hydrochloride (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole or equivalent)[9]
Zebrafish Larvae Sample Preparation
This protocol is adapted from established methods for tissue sample preparation in zebrafish.[11][12][13]
-
Collection: Collect a pool of zebrafish larvae (e.g., 30-50 larvae at 5 days post-fertilization) in a 1.5 mL microcentrifuge tube.
-
Euthanasia: Euthanize the larvae by rapid chilling on ice.[14]
-
Washing: Remove the culture medium and wash the larvae twice with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Add 200 µL of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid) and the internal standard, this compound, to a final concentration of 10 ng/mL. Homogenize the larvae using a bead beater or an ultrasonic homogenizer.
-
Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the protein and cellular debris.[15]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18 or PFP (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-80% B; 5-6 min: 80% B; 6-6.1 min: 80-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norepinephrine | 170.1 | 152.1 | 10 |
| This compound | 176.1 | 158.1 | 10 |
Note: The specific product ions and collision energies should be optimized for the instrument in use.[16]
Data Presentation and Analysis
A calibration curve should be prepared using known concentrations of norepinephrine standard spiked with a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate a linear regression curve. The concentration of norepinephrine in the zebrafish samples can then be calculated from this curve.
Table 1: Example Calibration Curve Data
| Norepinephrine (ng/mL) | Peak Area (NE) | Peak Area (NE-d6) | Peak Area Ratio (NE/NE-d6) |
| 0.1 | 1,500 | 150,000 | 0.010 |
| 0.5 | 7,600 | 152,000 | 0.050 |
| 1 | 15,100 | 151,000 | 0.100 |
| 5 | 75,500 | 150,500 | 0.502 |
| 10 | 152,000 | 151,500 | 1.003 |
| 50 | 760,000 | 152,500 | 4.984 |
| 100 | 1,510,000 | 150,000 | 10.067 |
Table 2: Quantification of Norepinephrine in Zebrafish Larvae Samples
| Sample ID | Peak Area (NE) | Peak Area (NE-d6) | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control Group 1 | 25,800 | 151,000 | 0.171 | 1.70 |
| Control Group 2 | 27,300 | 152,500 | 0.179 | 1.78 |
| Treated Group 1 | 45,600 | 150,500 | 0.303 | 3.01 |
| Treated Group 2 | 48,900 | 151,800 | 0.322 | 3.20 |
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Workflow for norepinephrine quantification in zebrafish.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of norepinephrine in zebrafish larvae using LC-MS/MS with a stable isotope-labeled internal standard. This method offers high sensitivity, specificity, and accuracy, making it a valuable tool for researchers in neuroscience and drug development. The provided protocols and workflows can be readily adapted to specific experimental needs, facilitating a deeper understanding of the role of the noradrenergic system in health and disease.
References
- 1. Norepinephrine is required to promote wakefulness and for hypocretin-induced arousal in zebrafish | eLife [elifesciences.org]
- 2. Norepinephrine is required to promote wakefulness and for hypocretin-induced arousal in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Features of the structure, development and activity of the Zebrafish Noradrenergic System explored in new CRISPR transgenic lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. brighamandwomens.org [brighamandwomens.org]
- 7. waters.com [waters.com]
- 8. Norepinephrine changes behavioral state via astroglial purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. How to prepare zebrafish brain tissue samples for biochemical assays [protocols.io]
- 13. idexxbioresearch.com [idexxbioresearch.com]
- 14. Assessing the Morphological and Behavioral Toxicity of Catechol Using Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
Protocol for Creating Calibration Curves with DL-Norepinephrine-d6 for Accurate Bioanalysis
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a detailed methodology for establishing a robust calibration curve for the quantification of norepinephrine (B1679862) in biological matrices using its deuterated internal standard, DL-Norepinephrine-d6. This protocol is primarily designed for use with Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Norepinephrine, a critical catecholamine neurotransmitter, is a biomarker for various physiological and pathological states. Its accurate quantification in biological samples like plasma is essential in many areas of research and drug development.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical methods.[3] This approach effectively compensates for variability in sample preparation and matrix effects, ensuring high precision and accuracy.[3] This document outlines the necessary steps, from stock solution preparation to the final calibration curve analysis.
Experimental Protocol
This protocol details the preparation of calibration standards for the quantification of norepinephrine in plasma. Due to the endogenous presence of norepinephrine, a "depleted matrix" approach is recommended, where the biological matrix is stripped of the endogenous analyte before spiking with calibration standards.[1]
Materials and Reagents
-
DL-Norepinephrine hydrochloride (Analyte)
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Water
-
Formic Acid
-
Ammonium Acetate
-
Human Plasma (K2 EDTA)
-
Stabilizing solution (e.g., EDTA, sodium metabisulfite)[1][6]
Preparation of Stock and Working Solutions
Proper preparation of stock and intermediate solutions is crucial for the accuracy of the calibration curve.
Internal Standard (IS) Stock and Working Solutions:
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in a suitable solvent, such as methanol, to achieve a final concentration of 1 mg/mL. Store this solution at -80°C for up to 6 months.[4]
-
IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution with methanol/water (50:50, v/v) to obtain a working solution with a final concentration of 100 ng/mL.
Norepinephrine (NE) Stock and Working Solutions:
-
NE Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of DL-Norepinephrine hydrochloride in methanol.
-
NE Intermediate and Spiking Solutions: Create a series of intermediate and spiking solutions from the NE Stock Solution through serial dilutions with methanol/water (50:50, v/v) to cover the desired calibration range (e.g., 0.05 to 100 ng/mL).[1]
Preparation of Calibration Curve Standards
The following steps describe the preparation of an 8-point calibration curve in a depleted plasma matrix.
-
Matrix Preparation: To generate a "depleted matrix," expose K2 EDTA human plasma to light with gentle mixing for a minimum of 48 hours to degrade endogenous norepinephrine.[1] Confirm the elimination of norepinephrine before use.[1] Add a stabilizing solution to the depleted plasma.[1][6]
-
Spiking: Aliquot the depleted plasma into separate tubes for each calibration point. Spike the appropriate Norepinephrine spiking solution into each aliquot to achieve the final desired concentrations.
-
Internal Standard Addition: Add a consistent volume of the IS Working Solution to each calibration standard and sample.
-
Sample Preparation (Protein Precipitation):
-
Add cold acetonitrile (B52724) (containing 0.5% formic acid) to each sample to precipitate proteins.[6]
-
Vortex mix and centrifuge the samples.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.[6]
-
Reconstitute the dried extract in a reconstitution solution (e.g., 0.1% formic acid in water).[6]
-
Data Presentation
The following tables summarize the preparation of the calibration curve standards and typical LC-MS/MS parameters.
Table 1: Calibration Curve Standard Concentrations
| Standard ID | Norepinephrine Concentration (ng/mL) |
| STD1 | 0.0500 |
| STD2 | 0.100 |
| STD3 | 0.500 |
| STD4 | 2.50 |
| STD5 | 10.0 |
| STD6 | 25.0 |
| STD7 | 50.0 |
| STD8 | 100.0 |
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 UHPLC or equivalent |
| Column | Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water with Formic Acid[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 10 µL |
| MS System | Sciex API 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (NE) | Q1: 234.1 m/z, Q3: 183.0 m/z (after derivatization)[1] |
| MRM Transition (NE-d6) | Q1: 240.1 m/z, Q3: 189.1 m/z (after derivatization)[1] |
Data Analysis
The calibration curve is constructed by plotting the peak area ratio of the analyte (Norepinephrine) to the internal standard (Norepinephrine-d6) against the nominal concentration of the analyte for each standard. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied to the data to determine the best fit.[6] The linearity of the curve should be evaluated by the correlation coefficient (R²), which should ideally be ≥0.99.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the preparation of norepinephrine calibration standards.
This comprehensive protocol provides a solid foundation for developing and implementing a reliable method for norepinephrine quantification. As with any analytical method, validation should be performed to ensure it meets the specific requirements of the intended application.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Norepinephrine using DL-Norepinephrine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (B1679862) is a critical catecholamine that functions as a neurotransmitter and hormone, playing a vital role in the body's "fight-or-flight" response. In a clinical setting, it is administered as a vasopressor to treat life-threatening hypotension.[1] Therapeutic Drug Monitoring (TDM) of norepinephrine is essential to ensure its concentration remains within the therapeutic range, maximizing efficacy while minimizing the risk of toxicity.[2] Accurate TDM is crucial for personalizing dosage regimens, identifying patient non-compliance, and assessing potential drug interactions.[3]
This document provides detailed application notes and protocols for the quantitative analysis of norepinephrine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing DL-Norepinephrine-d6 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard like this compound is the preferred method for quantitative bioanalysis as it effectively compensates for matrix effects and variations in recovery, ensuring high accuracy and precision.[4][5]
Analytical Method Performance
The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS assay for norepinephrine using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Column | Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water with 0.1% Formic Acid[5][6] |
| Mobile Phase B | Methanol[5][7] |
| Flow Rate | 0.7 mL/min[5] |
| Injection Volume | 10-15 µL[5][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
Table 2: Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norepinephrine | 152.1 | 135.2[8] |
| This compound (Internal Standard) | 158.1 | 81 [7] |
Table 3: Assay Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.05 - 100 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 25 - 50 pg/mL[5][7] |
| Intra-Assay Precision (CV%) | < 8.3%[4] |
| Inter-Assay Precision (CV%) | < 11.7%[4] |
| Accuracy (Relative Error %) | Within ±15%[9] |
| Recovery | > 85% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and effective method for removing proteins from plasma samples.
Materials:
-
Human plasma (K2 EDTA)
-
This compound internal standard solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specific volume of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of the sample matrix, which can improve assay sensitivity and robustness. A weak cation exchange (WCX) SPE cartridge is commonly used.
Materials:
-
Human plasma (K2 EDTA)
-
This compound internal standard solution
-
Weak Cation Exchange (WCX) SPE cartridges
-
Methanol
-
50 mM Ammonium Acetate
-
5% Formic Acid in Methanol
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 50 mM Ammonium Acetate through the cartridge.
-
Load: Load the pre-treated plasma sample (plasma diluted 1:1 with 50 mM Ammonium Acetate containing this compound).[10]
-
Wash 1: Wash the cartridge with 1 mL of 10% Methanol in water.
-
Wash 2: Wash the cartridge with 1 mL of Methanol.[10]
-
Elute: Elute norepinephrine and the internal standard with 1 mL of 5% Formic Acid in Methanol.[10]
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
Chromatographic Conditions:
-
Column: Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5]
-
Mobile Phase A: 20 mM Ammonium Acetate in Water with 0.1% Formic Acid[5][6]
-
Flow Rate: 0.7 mL/min[5]
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+)[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
Visualizations
References
- 1. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. criver.com [criver.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.biotage.co.jp [data.biotage.co.jp]
Application Notes and Protocols for Animal Studies Using DL-Norepinephrine-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing DL-Norepinephrine-d6 in animal studies to investigate the dynamics of the noradrenergic system. The protocols focus on in vivo microdialysis for monitoring extracellular norepinephrine (B1679862) levels, pharmacokinetic analysis, and norepinephrine transporter (NET) occupancy studies, primarily in rodent models.
Introduction
Norepinephrine (NE) is a critical catecholamine neurotransmitter and hormone involved in a myriad of physiological and pathological processes, including the "fight or flight" response, attention, mood, and cardiovascular function.[1][2] Dysregulation of the noradrenergic system is implicated in various disorders such as depression, anxiety, ADHD, and PTSD.[3][4] this compound is a stable isotope-labeled form of norepinephrine that serves as an invaluable tool in preclinical research. Its primary application is as an internal standard for the accurate quantification of endogenous norepinephrine in biological samples using mass spectrometry.[5][6] Furthermore, it can be employed as a tracer to study the pharmacokinetics and turnover of norepinephrine in vivo.[7]
Key Applications
-
Quantification of Endogenous Norepinephrine: this compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to provide accurate and precise measurement of endogenous norepinephrine concentrations in various biological matrices like plasma, urine, and brain microdialysate.[4][5][6]
-
Pharmacokinetic Studies: By administering a known amount of this compound and subsequently measuring its concentration in plasma over time, key pharmacokinetic parameters such as half-life, clearance, and volume of distribution can be determined.[7][8]
-
Norepinephrine Turnover Studies: this compound can be used as a tracer to investigate the synthesis, release, and metabolism of norepinephrine in specific brain regions or peripheral tissues. This is often achieved using in vivo microdialysis to sample the extracellular fluid.
-
Norepinephrine Transporter (NET) Occupancy Studies: In conjunction with a radiolabeled ligand, this compound can be used in competitive binding assays to determine the degree to which a test compound occupies the norepinephrine transporter in vivo.
Norepinephrine Signaling Pathway
Norepinephrine exerts its effects by binding to adrenergic receptors (adrenoceptors) on the surface of target cells. These G-protein coupled receptors are broadly classified into alpha (α) and beta (β) subtypes, each with further subdivisions (α1, α2, β1, β2, β3).[9] The activation of these receptors triggers distinct intracellular signaling cascades.
Caption: Norepinephrine synthesis, release, reuptake, and postsynaptic signaling pathways.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Norepinephrine
This protocol describes the measurement of extracellular norepinephrine in the brain of a freely moving rat.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis to measure extracellular norepinephrine.
Materials:
-
This compound hydrochloride
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or hypothalamus). Stereotaxic coordinates for the posterior hypothalamus are: 4.3 mm posterior to bregma, 0.5 mm lateral to the midline, and 8.0 mm ventral from the brain surface.[3][10]
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour equilibration period.
-
Collect baseline dialysate samples into vials containing an antioxidant solution (e.g., perchloric acid) every 15-30 minutes.
-
Administer the test compound or vehicle.
-
Continue collecting dialysate samples for the desired duration.
-
-
Sample Analysis:
-
Add a known concentration of this compound to each dialysate sample as an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the concentrations of endogenous norepinephrine and this compound.
-
Quantitative Data from Literature:
| Brain Region | Basal Extracellular Norepinephrine (fmol/10 µL) | Reference |
| Hippocampus | 4.7 ± 0.9 | [11] |
| Frontal Cortex | 1.8 ± 0.3 | [11] |
| Hypothalamus | 0.8 ± 0.2 | [11] |
| Posterior Hypothalamus | 0.17 ± 0.01 (pmol/sample) | [3][10] |
| Tissue | Basal Norepinephrine Concentration (ng/mL) | Reference |
| Myocardium | 0.17 ± 0.026 | [12] |
Protocol 2: Pharmacokinetic Study of this compound
This protocol outlines a basic pharmacokinetic study in rats following intravenous administration of this compound.
Procedure:
-
Animal Preparation:
-
Anesthetize a rat and place a catheter in the jugular vein for drug administration and in the carotid artery for blood sampling.
-
Allow the animal to stabilize.
-
-
Drug Administration and Sampling:
-
Administer a bolus intravenous dose of this compound.
-
Collect blood samples at predetermined time points (e.g., 1, 2, 5, 10, 15, 30, 60, and 120 minutes) into tubes containing an anticoagulant and a stabilizer.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples by protein precipitation or solid-phase extraction.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters using appropriate software.
-
Pharmacokinetic Parameters of Norepinephrine in Rats:
| Parameter | Value | Reference |
| Half-life | ~2.4 minutes | [8] |
| Metabolic Clearance Rate | 179 ± 9 mL/kg/min | [7] |
| Spillover Rate | 79 ± 6 ng/kg/min | [7] |
Protocol 3: LC-MS/MS Analysis of Norepinephrine and this compound
This protocol provides a general framework for the quantification of norepinephrine and its deuterated analog in biological samples.
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing this compound.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters:
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 or PFP (Pentafluorophenyl) reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol (B129727) or acetonitrile |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | |
| Norepinephrine | Precursor ion: m/z 170.1 -> Product ion: m/z 152.1 |
| This compound | Precursor ion: m/z 176.1 -> Product ion: m/z 158.1 |
Note: Specific MRM transitions may vary depending on the instrument and derivatization method used.[6]
Data Presentation
Table 1: Basal Extracellular Norepinephrine Concentrations in Rat Brain
| Brain Region | Basal Norepinephrine (fmol/10 µL) | Basal Norepinephrine (pmol/sample) | Reference |
| Hippocampus | 4.7 ± 0.9 | - | [11] |
| Frontal Cortex | 1.8 ± 0.3 | - | [11] |
| Hypothalamus | 0.8 ± 0.2 | - | [11] |
| Posterior Hypothalamus | - | 0.17 ± 0.01 | [3][10] |
Table 2: Pharmacokinetic Parameters of Intravenous Norepinephrine in Rats
| Parameter | Value | Unit | Reference |
| Half-life | ~2.4 | minutes | [8] |
| Metabolic Clearance Rate | 179 ± 9 | mL/kg/min | [7] |
| Spillover Rate | 79 ± 6 | ng/kg/min | [7] |
Table 3: Effects of Pharmacological Agents on Extracellular Norepinephrine in Rat Frontal Cortex
| Compound | Dose (mg/kg, s.c.) | Maximum % Increase in NE | Reference |
| Desipramine | 3-30 | 498 | |
| Venlafaxine | 3-30 | 403 | |
| Paroxetine | 30 | 164 |
Conclusion
This compound is a versatile and essential tool for researchers studying the noradrenergic system. The protocols outlined in these application notes provide a framework for conducting robust and reproducible animal studies to investigate the role of norepinephrine in health and disease. By combining techniques such as in vivo microdialysis with sensitive analytical methods like LC-MS/MS, researchers can gain valuable insights into the complex dynamics of norepinephrine neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kjpp.net [kjpp.net]
- 4. criver.com [criver.com]
- 5. brighamandwomens.org [brighamandwomens.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Norepinephrine kinetics in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 11. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Accurate Quantification of Norepinephrine using DL-Norepinephrine-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate quantification of norepinephrine (B1679862) in biological matrices, such as human plasma, using DL-Norepinephrine-d6 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2]
Introduction
Norepinephrine is a critical catecholamine neurotransmitter and hormone involved in the body's "fight or flight" response, regulating cardiovascular function, and playing a role in various neurological and disease states.[3][4][5] Accurate measurement of its concentration in biological fluids is essential for both clinical diagnostics and pharmaceutical research.[5] However, norepinephrine analysis is challenging due to its low endogenous concentrations, instability, and the complexity of biological matrices.[5]
The stable isotope dilution method using this compound coupled with LC-MS/MS offers a robust, sensitive, and specific solution for these challenges.[6] this compound is chemically identical to endogenous norepinephrine but has a higher mass due to the replacement of six hydrogen atoms with deuterium.[7] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1][2]
Norepinephrine Signaling Pathway
Norepinephrine exerts its physiological effects by binding to adrenergic receptors (α and β), which are G-protein coupled receptors (GPCRs) located on the surface of target cells.[3][8] The activation of these receptors initiates intracellular signaling cascades that mediate the physiological response. The synthesis and signaling pathway of norepinephrine is a key area of study in pharmacology and neuroscience.
Caption: Norepinephrine synthesis, release, and major signaling pathways.
Experimental Protocols
The following protocols outline the key steps for the quantification of norepinephrine in plasma using this compound and LC-MS/MS.
Materials and Reagents
-
DL-Norepinephrine hydrochloride (Analyte)
-
This compound hydrochloride (Internal Standard)[7]
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange or Phenylboronic acid)
-
96-well plates
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
Proper sample handling is crucial for norepinephrine stability. Plasma samples should be kept frozen at -80°C until analysis.[3] It is also recommended to add a stabilizer solution to plasma samples upon thawing.[3]
Protocol 1: Protein Precipitation (PPT)
This is a simpler but potentially less clean method suitable for high-throughput screening.
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[3]
-
Vortex and centrifuge again before injecting into the LC-MS/MS system.
Protocol 2: Solid Phase Extraction (SPE)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Precondition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with an aqueous wash solution).
-
Elute norepinephrine and the internal standard with an appropriate elution solvent (e.g., methanol with 5% formic acid).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Experimental Workflow
The following diagram illustrates the general workflow for norepinephrine quantification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Novel signaling pathway through the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve peak splitting of DL-Norepinephrine-d6 in chromatography
Welcome to our dedicated support center for resolving common issues in chromatography. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help you address challenges encountered during your experiments, with a specific focus on resolving peak splitting of DL-Norepinephrine-d6.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak splitting into two?
Peak splitting for this compound is a common issue that can arise from several factors. The most probable causes include:
-
Enantiomeric Separation: DL-Norepinephrine is a racemic mixture containing two enantiomers (D and L forms).[1][2] If your High-Performance Liquid Chromatography (HPLC) conditions have some degree of chiral selectivity, these enantiomers can begin to separate, resulting in a split or broadened peak.
-
Mobile Phase pH Issues: Norepinephrine (B1679862) is an ionizable compound. If the mobile phase pH is close to the pKa of norepinephrine, both ionized and unionized forms of the molecule can exist simultaneously, leading to poor peak shape or splitting.[3][4]
-
Column Problems: Physical issues with the column are a frequent cause of peak splitting for any analyte.[5][6] This can include a partially blocked inlet frit, a void at the head of the column, or contamination of the stationary phase.[5][6][7]
-
Sample Solvent Mismatch: If the solvent used to dissolve your this compound standard is significantly stronger or weaker than your mobile phase, it can cause peak distortion and splitting upon injection.[8][9]
Q2: What is the significance of the "DL" in this compound?
The "DL" designation indicates that the compound is a racemic mixture, meaning it contains equal amounts of the dextrorotatory (D) and levorotatory (L) enantiomers.[10] These are non-superimposable mirror images of each other. While they have the same chemical formula and connectivity, they can interact differently with a chiral environment, such as a chiral stationary phase in chromatography.[11][12]
Q3: Can temperature affect the peak shape of my norepinephrine standard?
Yes, temperature can influence chromatographic separations. Changes in temperature can affect mobile phase viscosity, analyte solubility, and the kinetics of interaction with the stationary phase.[13][14] While less common than other causes for dramatic peak splitting, inconsistent or inappropriate column temperature can lead to changes in retention time and peak shape.[13][15] For reproducible results, it is crucial to maintain a stable and optimized column temperature.
Troubleshooting Guide: Resolving Peak Splitting of this compound
This guide provides a systematic approach to diagnosing and resolving peak splitting issues. Follow the steps outlined below to identify the root cause and implement the appropriate solution.
Step 1: Evaluate the Possibility of Enantiomeric Separation
Since this compound is a racemic mixture, the first step is to determine if you are inadvertently achieving chiral separation.
Troubleshooting Workflow for Chiral Separation:
Caption: Troubleshooting logic for identifying unintended chiral separation.
Experimental Protocol:
-
Confirm Column Type: Verify that you are using a standard achiral column, such as a C18 or a HILIC column, and not a column specifically designed for chiral separations.[16]
-
Mobile Phase Composition: Check your mobile phase for any components that could act as chiral selectors.
-
Test with an Achiral Column: If you have any doubts, switch to a well-characterized, high-quality achiral C18 column and re-run your sample under the same mobile phase conditions.
Step 2: Optimize Mobile Phase pH
Controlling the ionization state of norepinephrine is critical for achieving a single, sharp peak.
Key Recommendations for pH Optimization:
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust the pH to be at least 2 units away from the pKa of norepinephrine. For norepinephrine (pKa ~8.6 for the amine group), a pH of 3.0 is commonly used.[17][18] | This ensures that the analyte is in a single, fully ionized state, preventing the presence of multiple forms that can cause peak splitting.[3][4] |
| Buffer Concentration | Use a buffer concentration of 10-25 mM. | This provides sufficient buffering capacity to control the pH on the column and minimize effects from the sample matrix. |
Experimental Protocol:
-
Prepare Buffered Mobile Phase: Prepare a mobile phase with a buffer at the desired pH (e.g., pH 3.0 using formic acid or a phosphate (B84403) buffer).
-
Equilibrate the Column: Thoroughly equilibrate the column with the new mobile phase.
-
Inject Sample: Inject the this compound standard and observe the peak shape.
Step 3: Investigate Column Health and System Integrity
Physical problems within the HPLC system or the column itself can lead to peak distortion for all analytes in your run.
Troubleshooting Workflow for System and Column Issues:
Caption: Systematic check for hardware and column-related issues.
Experimental Protocol:
-
System Inspection: Carefully inspect all tubing connections for signs of leaks or improper fittings that could introduce dead volume.[8][19]
-
Column Maintenance:
-
Column Replacement: If the above steps do not resolve the issue, the column may have a void at the inlet or be irreversibly contaminated.[5][6] Replace it with a new or known-good column.
Step 4: Address Sample Solvent Effects
The composition of the solvent your sample is dissolved in can have a significant impact on peak shape.
Recommendations for Sample Solvent:
| Condition | Recommendation | Rationale |
| Reversed-Phase | The sample solvent should be weaker than or equal in strength to the mobile phase. Ideally, dissolve the sample in the mobile phase itself. | Injecting a sample in a much stronger solvent can cause the analyte to spread out on the column before the separation begins, leading to a distorted or split peak.[8][9] |
| HILIC | The sample solvent should be stronger than or equal in strength to the mobile phase (i.e., have a higher organic content). | In HILIC, a weaker solvent has a higher aqueous content, which can disrupt the aqueous layer on the stationary phase and lead to poor peak shape. |
Experimental Protocol:
-
Prepare New Standard: Prepare a fresh dilution of your this compound standard, dissolving it directly in the mobile phase you are using for the analysis.
-
Compare Results: Inject the newly prepared standard and compare the peak shape to your original observation.
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak splitting for this compound, ensuring accurate and reliable chromatographic results.
References
- 1. Enantiomeric separation of d-/l-norepinephrine and -epinephrine by high-performance liquid chromatography with a beta-cyclodextrin type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shodex.com [shodex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. bio-works.com [bio-works.com]
- 8. pharmajia.com [pharmajia.com]
- 9. support.waters.com [support.waters.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. The effect of temperature on the analysis of metanephrine for catechol-O-methyltransferase activity assay by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temperature dependence of catecholamine secretion from cultured bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. USP Method for the Analysis of Norepinephrine using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. uhplcs.com [uhplcs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: DL-Norepinephrine-d6 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of DL-Norepinephrine-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solutions should be stored in sealed containers, protected from moisture.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution after preparation.[1] For shorter-term storage, such as in an autosampler, stability can be maintained for several days at room temperature when diluted in solutions like dextrose 5% in water (D5W) or normal saline (NS).[2][3]
Q2: Why is the stability of norepinephrine (B1679862) and its deuterated analogs a concern?
Norepinephrine is an endogenous compound that is known for its instability.[4] Factors such as exposure to light and elevated temperatures can lead to degradation.[5][6] To ensure the integrity of the analyte during sample preparation and analysis, it is crucial to take precautions. This includes adding stabilizers like sodium metabisulfite (B1197395) to plasma samples, and conducting extractions on ice and under yellow light.[4]
Q3: What are the common sample preparation techniques for analyzing norepinephrine in biological matrices?
Commonly employed sample preparation methods for catecholamines include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[7][8] The choice of method often depends on the sample matrix and the desired level of cleanup. For plasma samples, a combination of protein precipitation followed by SPE can be effective in removing lipids and other interferences.[9] LLE is a cost-effective alternative that can also yield clean extracts.[8]
Q4: What are the typical MRM transitions for this compound?
For quantitative analysis using tandem mass spectrometry, the selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical. A commonly used transition for this compound is the precursor ion m/z 176.1 to the product ion m/z 111.1.[9]
Troubleshooting Guide
This guide addresses specific issues related to signal loss of this compound in mass spectrometry.
Issue 1: No or Very Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify that the correct MRM transition (e.g., 176.1 -> 111.1) is being monitored in the acquisition method.[9] Ensure that the collision energy and other source parameters are optimized for this specific compound. |
| Analyte Degradation | Prepare fresh standards and samples, ensuring proper storage and handling conditions are met (see Q1 & Q2).[1][5][6] Use stabilizers in biological samples.[4] |
| LC System Malfunction | Check for leaks in the LC system. Ensure that the mobile phase is being delivered correctly and that the column is not clogged. A complete loss of signal can sometimes indicate a singular event that has taken the system offline.[10] |
| Sample Preparation Issue | Review the sample preparation protocol. If using SPE, ensure proper conditioning, loading, washing, and elution steps are followed.[9] For LLE, check the pH and the choice of extraction solvent.[8] |
Issue 2: Inconsistent or Drifting Signal Intensity
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte.[11][12] Improve sample cleanup to remove interfering substances.[9] Consider using a different sample preparation technique or a more selective chromatographic method. The use of a stable isotope-labeled internal standard like this compound is designed to compensate for these effects.[9] |
| Unstable Electrospray | Visually inspect the electrospray needle for any blockages or irregularities. An unstable spray can lead to fluctuating signal intensity.[13] Ensure proper nebulizer gas flow and temperature.[14] |
| Chromatographic Issues | Poor peak shape or shifting retention times can lead to inconsistent integration and, consequently, variable signal intensity. Ensure the analytical column is in good condition and that the mobile phase composition is accurate. |
| Instrument Contamination | Contaminants from various sources, including solvents, glassware, and even the laboratory environment, can interfere with the analysis.[15][16][17] Thoroughly clean the ion source and other relevant parts of the mass spectrometer. |
Issue 3: Presence of Adduct Ions
| Possible Cause | Troubleshooting Step |
| Mobile Phase Additives | The presence of salts in the mobile phase can lead to the formation of adduct ions (e.g., [M+Na]+, [M+K]+).[18][19] If not the intended ion, reduce the concentration of salts or use a different mobile phase additive. |
| Sample Matrix | Biological samples can contain high concentrations of salts, leading to adduct formation. Enhance the sample cleanup procedure to remove these salts. |
| Solvent Impurities | Impurities in the solvents can also contribute to adduct formation.[16] Use high-purity, LC-MS grade solvents. |
Experimental Protocols
Representative Sample Preparation Protocol for Plasma (SPE)
This protocol is a generalized representation based on common practices.[9]
-
Pre-treatment: Thaw frozen plasma samples on ice. Add a stabilizer solution (e.g., containing EDTA and sodium metabisulfite) to prevent catecholamine degradation.[9]
-
Protein Precipitation & Lipid Removal: Add cold acetonitrile (B52724) with 0.5% formic acid to the plasma sample in a lipid removal cartridge. Add the this compound internal standard. Mix and allow to stand for 5 minutes. Apply vacuum to collect the filtrate.
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge.
-
Load the filtrate from the previous step.
-
Wash the cartridge sequentially with appropriate solutions to remove impurities (e.g., 1% NH4OH in 95% methanol, followed by similar washes with acetonitrile).[9]
-
Dry the cartridge under vacuum.
-
Elute the analyte with a solution such as 5% formic acid in methanol.[9]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 0.1% formic acid in water).[9]
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| This compound | 176.1 | 111.1 | 65 | 24 |
| Norepinephrine | 152.1 | 107.0 | 115 | 16 |
Table based on data from an Agilent 6460 Triple Quadrupole Mass Spectrometer.[9] Parameters may vary depending on the instrument used.
Visualizations
Caption: A flowchart for troubleshooting signal loss.
Caption: A typical experimental workflow diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of norepinephrine infusions prepared in dextrose and normal saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromforum.org [chromforum.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Improved metabolite characterization by liquid chromatography - Tandem mass spectrometry through electron impact type fragments from adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for DL-Norepinephrine-d6
Welcome to the technical support center for the optimization of LC-MS/MS parameters for DL-Norepinephrine-d6 detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in LC-MS/MS analysis?
A1: this compound is a deuterium-labeled internal standard for the quantification of norepinephrine (B1679862) in biological samples by GC- or LC-MS.[1][2][3][4] Its similar chemical and physical properties to the endogenous analyte, norepinephrine, but with a different mass, allows for accurate correction of variations during sample preparation and analysis.
Q2: What are the typical mass transitions (MRM) for this compound?
A2: Multiple Reaction Monitoring (MRM) is used for the quantification of norepinephrine and its deuterated internal standard. The precursor and product ions will vary slightly depending on the instrument and specific derivatization, but common transitions are summarized in the table below. It is always recommended to optimize these transitions on your specific mass spectrometer.
Q3: What type of ionization is most suitable for this compound analysis?
A3: Electrospray Ionization (ESI) in positive mode is the most common and effective ionization technique for the analysis of norepinephrine and its deuterated analogs.[5][6]
Q4: Is derivatization necessary for norepinephrine analysis?
A4: While not strictly mandatory, derivatization with reagents like d4-acetaldehyde can significantly improve chromatographic peak shape, sensitivity, and overall stability of the analyte.[7] Reductive ethylation labeling has been shown to increase detection sensitivity significantly.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Incorrect MRM transitions set in the method. 2. In-source fragmentation or instability. 3. Improper sample preparation leading to analyte loss. 4. LC pump issues (e.g., loss of prime, air bubbles).[9] 5. Clogged or malfunctioning ESI probe. | 1. Verify the precursor and product ion m/z values. Infuse a standard solution to optimize and confirm transitions. 2. Optimize source parameters (e.g., capillary voltage, source temperature, gas flows). Consider derivatization to improve stability. 3. Review the sample preparation protocol. Ensure pH is appropriate and minimize exposure to light and heat. Consider using a stabilizer like sodium metabisulfite.[7] 4. Manually purge the LC pumps to remove any air pockets.[9] Check for leaks in the system. 5. Inspect and clean the ESI probe. Check for a stable spray.[10] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. 4. Column contamination or degradation.[11] | 1. Reduce the injection volume or dilute the sample. 2. Consider a different column chemistry (e.g., PFP instead of C18) or add a mobile phase modifier to reduce silanol (B1196071) interactions. 3. Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. 4. Wash the column with a strong solvent or replace it if necessary. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Matrix effects from the sample.[12] 3. Leaks in the LC system introducing contaminants. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) instead of simple protein precipitation. 3. Perform a leak check on the LC system. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or degradation.[11] 4. Inconsistent pump flow rates. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column with a sufficient number of column volumes before each run. Replace the column if shifts persist. 4. Check the pump performance and perform maintenance if necessary. |
| Carryover | 1. Inadequate cleaning of the autosampler needle and injection port. 2. Adsorption of the analyte to surfaces in the flow path. | 1. Optimize the autosampler wash procedure, using a strong solvent and multiple wash cycles. 2. Consider using silanized glassware to minimize adsorption.[13] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a basic method for removing proteins from plasma samples. For cleaner samples and better sensitivity, consider Solid Phase Extraction (SPE).
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific instrumentation and application.
Liquid Chromatography (LC) Parameters
| Parameter | Recommendation |
| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Acetate in Water[7] |
| Mobile Phase B | Methanol (B129727) or Acetonitrile |
| Flow Rate | 0.2 - 0.7 mL/min[7][14] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |
| Capillary Voltage | 3.0 - 5.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Nebulizer Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
| Collision Gas | Argon |
| Q1/Q3 Resolution | 0.7 FWHM |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norepinephrine | 170.1 | 107.0 |
| This compound | 176.1 | 111.1[13] |
| Alternative Norepinephrine-d6 | 158.1 | 81.0[15] |
Note: The m/z of the precursor ion for norepinephrine can vary depending on adduct formation (e.g., [M+H]+ or [M+NH4]+). The transitions for the deuterated standard will also shift accordingly.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of norepinephrine using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (+\-)-Norepinephrine-D6 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. (±)-去甲肾上腺素-D6盐酸盐标准液 CRM 盐酸盐 溶液 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 5. brighamandwomens.org [brighamandwomens.org]
- 6. brighamandwomens.org [brighamandwomens.org]
- 7. criver.com [criver.com]
- 8. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of endogenous epinephrine and norepinephrine enantiomers in rat plasma and application to a stereoselective pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Addressing Matrix Effects in Biological Samples with DL-Norepinephrine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Norepinephrine-d6 as an internal standard to address matrix effects in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of norepinephrine (B1679862)?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as norepinephrine, by co-eluting compounds from the sample matrix.[1][2][3][4][5] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[2][3][4] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification of norepinephrine in biological samples like plasma or urine.[2][4][5] Common culprits for matrix effects in biological matrices include salts, lipids, and proteins.[2]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the endogenous norepinephrine, it is expected to co-elute and experience similar ionization suppression or enhancement during LC-MS/MS analysis.[1][2][6][7] By calculating the ratio of the norepinephrine signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[1][2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2][8] If this shift leads to the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification, a phenomenon referred to as differential matrix effects.[1][8][9]
Q4: What are the key considerations when selecting and using this compound as an internal standard?
A4: When using this compound, it is crucial to consider the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled norepinephrine.[6]
-
Co-elution: Ideally, this compound and norepinephrine should co-elute perfectly.[1][8] Chromatographic conditions should be optimized to ensure maximum overlap of the two peaks.[8]
-
Stability: The deuterium (B1214612) labels should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.[1][9] this compound is generally stable, but this should be verified during method development.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the norepinephrine/DL-Norepinephrine-d6 area ratio.
-
Possible Cause: Differential matrix effects due to a chromatographic shift between norepinephrine and this compound.[1][8][9] Even a slight separation can expose the analyte and the internal standard to different levels of ion suppression.[1][8]
-
Solution:
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient profile, or temperature to achieve better co-elution.[9] Sometimes using a column with slightly lower resolution can help in achieving complete peak overlap.[8]
-
Sample Preparation Enhancement: Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[1][10]
-
Problem 2: The analyte (norepinephrine) and this compound do not co-elute.
-
Possible Cause: The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to slight differences in retention time on a reversed-phase column.[1]
-
Solution:
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, PFP) to find one that minimizes the separation.
-
Mobile Phase Modifiers: Adjusting the pH or the type and concentration of mobile phase additives can influence the retention behavior and help in merging the peaks.
-
Problem 3: Unexpectedly high or low calculated concentrations of norepinephrine.
-
Possible Cause 1: Contamination of the this compound internal standard with unlabeled norepinephrine. This will lead to an overestimation of the analyte concentration.
-
Solution 1:
-
Verify IS Purity: Analyze a neat solution of the this compound and check for the presence of a signal at the m/z of unlabeled norepinephrine. The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[9]
-
-
Possible Cause 2: Inconsistent extraction recovery between norepinephrine and this compound.
-
Solution 2:
-
Optimize Extraction: The chosen sample preparation method (e.g., SPE, liquid-liquid extraction) should be carefully validated to ensure that both the analyte and the internal standard are recovered consistently.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment in human plasma, illustrating how to identify and quantify matrix effects.
| Sample Set | Analyte | Internal Standard (IS) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solution) | Norepinephrine | This compound | 120,000 | 150,000 | 0.80 | N/A |
| Set B (Post-Extraction Spike) | Norepinephrine | This compound | 84,000 | 120,000 | 0.70 | -30% (Analyte) |
| -20% (IS) | ||||||
| Set C (Pre-Extraction Spike) | Norepinephrine | This compound | 75,600 | 108,000 | 0.70 | N/A |
Interpretation of the Table:
-
Matrix Effect Calculation: (1 - [Peak Area in Set B / Peak Area in Set A]) * 100%
-
In this example, the analyte (norepinephrine) experiences 30% ion suppression, while the internal standard (this compound) experiences 20% ion suppression. This is an example of differential matrix effects , which can lead to a 12.5% underestimation of the analyte concentration if not corrected. The consistent Analyte/IS ratio between Set B and a hypothetical Set C (pre-extraction spike) would indicate that the IS is adequately compensating for the matrix effect.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for norepinephrine in a specific biological matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of norepinephrine and this compound in a clean solvent (e.g., mobile phase) at a known concentration.[7][9]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method.[2][7] After the final extraction step, spike the extracted matrix with norepinephrine and this compound at the same concentration as in Set A.[2][9]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with norepinephrine and this compound at the same concentration as in Set A before initiating the extraction process.[2]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (1 - (Mean Peak Area of Set B / Mean Peak Area of Set A)) * 100
-
A positive value indicates ion suppression, while a negative value indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma
Objective: To extract norepinephrine from human plasma while minimizing matrix components.
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Human plasma samples
-
This compound internal standard solution
-
Ammonium (B1175870) acetate (B1210297) solution (10 mM)
-
Water (HPLC grade)
-
2-Propanol
-
Dichloromethane
-
Formic acid
Procedure:
-
Sample Pre-treatment: Mix 500 µL of plasma with 500 µL of 10 mM ammonium acetate containing the this compound internal standard.[11]
-
SPE Cartridge Conditioning: Condition the WCX SPE plate.[11]
-
Sample Loading: Load the pre-treated sample onto the SPE plate.[11]
-
Washing Steps:
-
Elution: Elute the analytes with an appropriate solvent (e.g., methanol containing formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of norepinephrine in biological samples.
Caption: Decision logic for troubleshooting matrix effects.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. longdom.org [longdom.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Improving the recovery of DL-Norepinephrine-d6 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of DL-Norepinephrine-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterium-labeled internal standard for norepinephrine (B1679862).[1][2][3] It is chemically identical to endogenous norepinephrine but has a higher molecular weight due to the presence of six deuterium (B1214612) atoms. This property allows it to be distinguished from the unlabeled analyte by mass spectrometry. Using a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in biological samples, as it co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thus correcting for sample loss during preparation and analysis.[4]
Q2: What are the main challenges in achieving high recovery of this compound?
The primary challenges stem from the inherent instability of catecholamines, including norepinephrine. These molecules are highly susceptible to oxidation, especially at neutral or alkaline pH, and can be degraded by light and high temperatures.[5] Additionally, their polar nature can make extraction from complex biological matrices like plasma and urine difficult, leading to low and variable recovery.[6][7] Inadequate sample stabilization, suboptimal pH during extraction, and inappropriate selection of extraction methodology (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) are common sources of poor recovery.
Q3: How should I properly collect and store samples to ensure the stability of norepinephrine?
Proper sample handling is critical to prevent the degradation of norepinephrine. For plasma samples, blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent. It is recommended to centrifuge the blood within one hour of collection.[8] Once the plasma is separated, it is stable for a limited time at room temperature and 4°C, but for long-term storage, freezing at -70°C or lower is recommended.[8] For urine samples, acidification is a common method to improve stability.[8]
Troubleshooting Guide: Low Recovery of this compound
Low recovery of your internal standard can compromise the accuracy of your results. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Consistently low recovery in all samples.
This often points to a fundamental issue with the extraction protocol or the stability of the analyte.
-
Potential Cause 1: Suboptimal pH during extraction.
-
Troubleshooting Step: The pH of the sample and the solvents used during extraction is critical for catecholamine stability and retention on SPE cartridges.[9][10] Norepinephrine is most stable at an acidic pH. Verify the pH at each step of your protocol. For SPE, ensure the sample is loaded at the optimal pH for binding to the sorbent. For LLE, the pH will determine the analyte's charge state and its partitioning between the aqueous and organic phases.[11][12]
-
-
Potential Cause 2: Degradation of this compound.
-
Troubleshooting Step: Catecholamines are sensitive to light, heat, and oxidation.[5] Ensure that samples are processed under low light conditions and kept cool. The addition of antioxidants, such as glutathione (B108866) or sodium metabisulfite, to the sample can help prevent oxidative degradation.[8]
-
-
Potential Cause 3: Inappropriate SPE Sorbent or LLE Solvent.
-
Troubleshooting Step: The choice of extraction phase is crucial. For SPE, weak cation exchange or specialized sorbents like alumina (B75360) or phenylboronic acid are effective for catecholamines.[13][14][15] If using a reversed-phase sorbent, ensure proper sample pre-treatment to enhance retention. For LLE, the choice of organic solvent will depend on the sample matrix and the desired selectivity.[16] Consider testing different solvents or solvent combinations.
-
Problem 2: Variable recovery between samples.
Inconsistent recovery suggests issues with the reproducibility of your method or sample-specific matrix effects.
-
Potential Cause 1: Inconsistent sample processing.
-
Troubleshooting Step: Ensure that all samples are treated identically. This includes consistent timing for each step, accurate volume measurements, and uniform mixing. Automation of the extraction process can help improve reproducibility.[15]
-
-
Potential Cause 2: Matrix effects.
-
Troubleshooting Step: The composition of the biological matrix can vary between samples, leading to differences in extraction efficiency. This is often referred to as ion suppression or enhancement in mass spectrometry.[17] To diagnose this, perform a post-extraction spike in a blank matrix extract and compare the response to a neat standard. If matrix effects are significant, you may need to improve your cleanup procedure, for example, by adding a wash step in your SPE protocol or employing a different extraction technique.
-
-
Potential Cause 3: Incomplete elution from the SPE cartridge.
-
Troubleshooting Step: The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent. To test this, collect and analyze a second elution fraction to see if a significant amount of the analyte remains on the cartridge. If so, you may need to increase the organic content or modify the pH of your elution solvent.
-
Analyte Loss Tracking Workflow
To pinpoint where the analyte is being lost during SPE, perform a fraction collection experiment.
Caption: Workflow for tracking analyte loss during SPE.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Weak Cation Exchange Cartridge
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma or urine samples on ice.
-
To 1 mL of sample, add 10 µL of this compound internal standard solution.
-
Add an antioxidant solution (e.g., 20 µL of 0.1 M glutathione).
-
Acidify the sample by adding 50 µL of 1 M formic acid.
-
Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid in deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound and endogenous norepinephrine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Thaw plasma or urine samples on ice.
-
To 1 mL of sample, add 10 µL of this compound internal standard solution.
-
Add an antioxidant solution (e.g., 20 µL of 0.1 M glutathione).
-
-
Extraction:
-
Add 3 mL of an organic solvent mixture, such as ethyl acetate:isopropanol (9:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Data on Norepinephrine Recovery
The following tables summarize reported recovery data for norepinephrine under various extraction conditions.
Table 1: Solid-Phase Extraction (SPE) Recovery of Norepinephrine
| Sorbent Type | Matrix | Recovery (%) | Reference |
| Alumina | Plasma | >66% | [15][18] |
| Phenylboronic Acid | Plasma | Not specified | [13] |
| Weak Cation Exchange | Plasma | 91.1 ± 4.4% | [19] |
| Magnetic Nanoparticles | Plasma | 86.3 - 88.1% | [14] |
| C18 | Mouse Brain | 86.04 - 89.01% | [20] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery of Norepinephrine Metabolites
| Solvent System | Matrix | Analyte | Recovery (%) | Reference |
| Ethyl Acetate | Artificial Urine | MHPG | ~125% | [12] |
| Ethyl Acetate | Artificial Urine | DHPG | ~159% | [12] |
Note: Recovery values can be highly dependent on the specific experimental conditions.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting low recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (±)-去甲肾上腺素-D6盐酸盐标准液 CRM 盐酸盐 溶液 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Signal Enhancement of Selected Norepinephrine Metabolites Extracted from Artificial Urine Samples by Capillary Electrophoretic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective micro solid-phase extraction of epinephrine, norepinephrine and dopamine from human urine and plasma using aminophenylboronic acid covalently immobilized on magnetic nanoparticles followed by high-performance liquid chromatography-fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Ultra sensitive measurement of endogenous epinephrine and norepinephrine in human plasma by semi-automated SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. researchgate.net [researchgate.net]
- 19. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 20. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing interferences with DL-Norepinephrine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Norepinephrine-d6. The information provided here will help identify and minimize interferences during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterium-labeled version of norepinephrine (B1679862). It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Its key application is to accurately quantify the concentration of endogenous norepinephrine in biological matrices such as plasma and urine by correcting for variations during sample preparation and analysis.[1][2]
Q2: What are the recommended storage and stability conditions for this compound?
A2: this compound is sensitive to light and oxidation. For long-term stability, it should be stored under specific conditions. Stock solutions are generally stable for up to 6 months when stored at -80°C and for 1 month at -20°C, sealed and protected from moisture.[1] Ready-to-use diluted solutions of norepinephrine have shown stability for up to a year when stored at refrigerated (-20±5°C and +5±3°C) temperatures, protected from light.[3] Exposure to room temperature can lead to degradation.[3][4]
Q3: What is the most significant source of interference in this compound analysis?
A3: The most significant source of interference is the "matrix effect." This phenomenon, commonly observed in LC-MS/MS analysis of biological samples, is caused by co-eluting endogenous or exogenous compounds that can either suppress or enhance the ionization of the analyte and the internal standard, leading to inaccurate quantification. Phospholipids from the sample matrix are a major contributor to matrix effects.[5]
Q4: Can isotopic cross-contribution from the unlabeled analyte affect the this compound signal?
A4: Isotopic cross-contribution, or crosstalk, can be a potential issue in any analysis using stable isotope-labeled internal standards. This occurs when the isotopic peaks of the unlabeled analyte overlap with the mass transition of the deuterated internal standard. While the six deuterium (B1214612) atoms in this compound provide a significant mass shift, it is crucial to select appropriate precursor and product ion transitions for both the analyte and the internal standard to minimize this potential interference. High-resolution mass spectrometry can also help to distinguish between the analyte and the internal standard signals. Regular checks of the mass spectra for potential overlaps are recommended.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can compromise the accuracy and precision of your measurements. This guide provides a systematic approach to troubleshooting common peak shape issues.
Caption: A systematic approach to diagnosing inconsistent IS signal.
| Potential Cause | Recommended Action |
| IS Solution Degradation | Prepare a fresh this compound stock and working solution. Ensure proper storage conditions are maintained. [6] |
| Inaccurate Pipetting | Verify the accuracy and precision of pipettes used for adding the internal standard. |
| Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Optimize sample preparation to remove interfering matrix components. [6] |
| Instrument Contamination | Clean the ion source, transfer capillary, and other components of the mass spectrometer. [6] |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Verify the injection volume accuracy. [6] |
Problem 3: Suspected Matrix Effects Leading to Inaccurate Quantification
Matrix effects can significantly impact the accuracy of your results. This guide provides strategies to identify and minimize their influence.
Experimental Workflow to Evaluate and Mitigate Matrix Effects
Caption: A workflow for the evaluation and mitigation of matrix effects.
Quantitative Impact of Sample Preparation on Matrix Effects
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | High (can be >50% suppression) | Simple, fast, and inexpensive. | Non-selective, leading to significant matrix effects. [5] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate (15-30% suppression) | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and require large volumes of organic solvents. [5] |
| Solid-Phase Extraction (SPE) | >85% | Low (<15% suppression) | Highly selective, providing the cleanest extracts and minimizing matrix effects. | More complex and costly than PPT and LLE. [5] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to provide a clean extract of norepinephrine from plasma, minimizing matrix effects.
-
Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the this compound internal standard. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove polar interferences. Follow with a stronger wash (e.g., 50% methanol in water) to remove less polar interferences.
-
Elution: Elute the norepinephrine and this compound with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps to identify the retention time regions where ion suppression or enhancement occurs.
-
Setup: Infuse a constant flow of a standard solution of this compound into the MS detector, post-column.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused internal standard. A drop in the signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.
By following these guidelines and protocols, researchers can effectively identify and minimize interferences in the analysis of this compound, leading to more accurate and reliable experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: DL-Norepinephrine-d6 & Calibration Curve Non-Linearity
Welcome to the technical support center for addressing calibration curve non-linearity when using DL-Norepinephrine-d6 as an internal standard in LC-MS/MS assays. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve when using this compound?
A1: Non-linearity in calibration curves when using deuterated internal standards like this compound is a frequent observation in LC-MS analysis.[1] The primary causes can be categorized as follows:
-
Matrix Effects: Differential matrix effects where the analyte and internal standard experience varying degrees of ion suppression or enhancement.[2][3]
-
Isotopic Instability: Exchange of deuterium (B1214612) atoms with hydrogen from the sample matrix or solvent.[4][5]
-
Internal Standard Purity: Presence of unlabeled norepinephrine (B1679862) in the this compound standard.[2]
-
Detector Saturation: Signal saturation at high analyte concentrations.[6][7]
-
Chromatographic Issues: Poor peak shape or co-elution of the analyte and internal standard.[2][8]
-
Standard Preparation Errors: Inaccuracies in the preparation of calibration standards.[7]
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the integrity of this compound, proper storage is crucial. It is recommended to store the compound at -20°C for long-term stability, which can be for at least 4 years.[9][10] For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[11][12]
Q3: Can the position of the deuterium labels on this compound affect its stability and performance?
A3: Yes, the position of deuterium labels is critical. Deuterium atoms on heteroatoms (like -OH or -NH groups) or on carbons adjacent to carbonyl groups are more susceptible to isotopic exchange with protons from the solvent or matrix.[5] This "back-exchange" can alter the mass of the internal standard, leading to inaccurate quantification.[4] It is important to use an internal standard where the labels are in stable positions.
Q4: What is an acceptable level of linearity (R² value) for a calibration curve?
A4: While a common benchmark for linearity is an R² value of >0.99, a high R² value alone does not guarantee a good calibration curve. It is also important to visually inspect the curve and the residual plot. A random distribution of residuals around the x-axis indicates a good fit. Systematic trends in the residual plot can reveal underlying non-linearity even with a high R² value. For regulated bioanalysis, the acceptance criteria for a calibration curve are typically defined in regulatory guidelines.
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues leading to calibration curve non-linearity.
Issue 1: Poor Linearity at High Concentrations
Symptoms: The calibration curve flattens or plateaus at higher concentrations.
Potential Cause: Detector Saturation. At high analyte concentrations, the mass spectrometer's detector can be overwhelmed, leading to a non-proportional response.[6][7]
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Confirm Saturation | Extend the calibration curve with even higher concentration standards. A continued plateau will confirm detector saturation. |
| 2 | Dilute Samples | Prepare dilutions of high-concentration samples to bring them into the linear range of the assay. |
| 3 | Adjust MS Parameters | If possible, reduce the detector gain or adjust other MS parameters to decrease sensitivity. This should be done carefully to not compromise the detection of lower concentration samples. |
| 4 | Use a Less Abundant Isotope/Transition | For the high concentration standards, consider monitoring a less abundant isotopic peak or a less intense product ion transition for the analyte. |
Issue 2: Inconsistent and Scattered Data Points
Symptoms: The data points on the calibration curve are scattered and do not follow a clear trend, resulting in a low R² value.
Potential Cause: Differential Matrix Effects. Even with a deuterated internal standard, slight differences in retention time can cause the analyte and this compound to elute in regions of the chromatogram with different levels of ion suppression or enhancement from the matrix.[2][13]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Spiked Matrix): Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Assess Differential Matrix Effects: Compare the matrix effect for the analyte and the internal standard. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Improve Chromatography | Optimize the chromatographic method to ensure complete co-elution of norepinephrine and this compound. This may involve adjusting the mobile phase composition, gradient, or using a different column.[2] |
| 2 | Enhance Sample Cleanup | Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] |
| 3 | Dilute the Sample | Diluting the sample with a clean solvent can reduce the concentration of matrix components and minimize their effect on ionization. |
Issue 3: Non-Linearity Across the Entire Calibration Range
Symptoms: The calibration curve shows a consistent, non-linear trend (e.g., quadratic) across the entire concentration range.
Potential Causes:
-
Purity of Internal Standard: The this compound may contain a significant amount of unlabeled norepinephrine.[2]
-
Inaccurate Standard Preparation: Errors in serial dilutions of the calibration standards.[7]
-
Isotopic Exchange: Loss of deuterium from the internal standard.[5]
Experimental Protocol: Assessing Internal Standard Purity
-
Prepare a Blank Sample: Use a matrix that is free of the analyte.
-
Spike with Internal Standard: Add this compound at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled norepinephrine.
-
Evaluate the Response: The signal for the unlabeled analyte should be negligible. A significant peak indicates contamination of the internal standard.[5]
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Verify Internal Standard Purity | Obtain a certificate of analysis for your this compound to confirm its isotopic and chemical purity. If in doubt, analyze the internal standard solution alone to check for the presence of unlabeled analyte. |
| 2 | Re-prepare Calibration Standards | Carefully prepare fresh calibration standards, paying close attention to pipetting and dilution steps. Use calibrated pipettes and high-purity solvents. |
| 3 | Check for Isotopic Exchange | Analyze a sample of the internal standard in the final sample solvent after a period of incubation to see if there is any evidence of H/D exchange (i.e., a decrease in the expected mass). If exchange is suspected, consider altering the pH of the solvent or using a different solvent system. |
| 4 | Use a Different Regression Model | If the non-linearity is reproducible and the cause cannot be eliminated, consider using a non-linear regression model, such as a quadratic fit, for the calibration curve.[1][14] However, the reason for the non-linearity should be understood and justified. |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting calibration curve non-linearity.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Sapphire North America [sapphire-usa.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. myadlm.org [myadlm.org]
- 14. researchgate.net [researchgate.net]
Stability issues of DL-Norepinephrine-d6 in different solvent mixtures
This technical support center provides guidance on the stability of DL-Norepinephrine-d6 in various solvent mixtures, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Rapid Degradation of this compound in Solution
Possible Causes:
-
Oxidation: Catecholamines like norepinephrine (B1679862) are highly susceptible to oxidation, which is accelerated by exposure to light, oxygen, and neutral or alkaline pH.
-
Incorrect Solvent: The choice of solvent significantly impacts stability.
-
Improper Storage: Temperature and light exposure are critical factors.
Solutions:
-
pH Control: Maintain an acidic pH (ideally below 4) to minimize oxidation. Acidified urine samples showed almost no change after one year at 4°C and -20°C[1].
-
Use of Antioxidants: Consider adding antioxidants like sodium metabisulfite (B1197395) or glutathione (B108866) to the solvent mixture, which can enhance stability[1].
-
Solvent Choice: While stability in normal saline and 5% dextrose in water (D5W) has been studied for norepinephrine, with both being viable options, D5W is often recommended as it can offer some protection against oxidation[2][3]. For stock solutions, DMSO and acidified aqueous solutions are commonly used. A supplier suggests that this compound hydrochloride is soluble in 1 M HCl and DMSO[4].
-
Degas Solvents: To minimize oxidation, degas solvents before use to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation[2].
Issue 2: Inconsistent Results in HPLC/LC-MS Analysis
Possible Causes:
-
On-Column Degradation: The mobile phase composition can affect stability during the analytical run.
-
Sample Solvent Incompatibility: The solvent used to dissolve the sample may not be compatible with the mobile phase.
-
Poor Chromatographic Resolution: Degradation products may co-elute with the parent compound.
Solutions:
-
Mobile Phase Optimization: Use a buffered mobile phase, typically at an acidic pH, to ensure consistent ionization and stability of the analyte on the column. A mixture of acetonitrile (B52724) and 0.05 M phosphoric acid has been used successfully[2].
-
Sample Dilution: Dilute the sample in the initial mobile phase to ensure good peak shape and minimize solvent effects[5].
-
Develop a Stability-Indicating Method: Ensure your HPLC method can separate this compound from its potential degradation products. This can be verified by performing forced degradation studies (e.g., exposure to acid, base, heat, and light)[6][7][8].
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For long-term storage, it is recommended to prepare stock solutions in a solvent in which the compound is stable. Suppliers suggest that this compound hydrochloride can be dissolved in 1 M HCl or DMSO[4]. For aqueous stock solutions, using an acidic buffer is crucial to prevent rapid degradation.
Q2: How should I store my this compound stock solution?
According to supplier information, for solutions in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. Always store in sealed containers, protected from moisture. As a solid, this compound is stable for at least 4 years at -20°C.
Q3: My this compound solution has turned a pinkish/brown color. Can I still use it?
A color change is a visual indicator of oxidation. It is strongly recommended not to use a discolored solution as it indicates significant degradation of the compound. Prepare a fresh solution from solid material.
Q4: What are the key factors affecting the stability of this compound in solution?
The primary factors are pH, exposure to light, temperature, and the presence of oxidizing agents (including dissolved oxygen). Catecholamines are most stable in acidic conditions and when protected from light[2].
Q5: Can I use the same storage conditions for this compound as for non-deuterated norepinephrine?
While the chemical properties are very similar, it is always best to refer to the manufacturer's specific storage recommendations for the deuterated compound. However, the general principles of catecholamine stability (acidic pH, protection from light, low temperature) apply to both[2][4].
Data on Norepinephrine Stability
Data presented below is for non-deuterated norepinephrine but provides valuable insights into the expected stability behavior of this compound.
Table 1: Stability of Norepinephrine in Different Diluents and Storage Conditions
| Concentration | Diluent | Temperature | Light Condition | Stability (Time to 90% concentration) |
| 64 mg/L | Normal Saline (NS) | 4°C | Protected from light | > 61 days |
| 64 mg/L | 5% Dextrose in Water (D5W) | 4°C | Protected from light | > 61 days |
| 64 mg/L | Normal Saline (NS) | 4°C | Exposed to light | 39 days |
| 64 mg/L | 5% Dextrose in Water (D5W) | 4°C | Exposed to light | 39 days |
| 8 µg/mL | Normal Saline (NS) | -20°C | N/A | > 30 days |
| 8 µg/mL | Normal Saline (NS) | 2-6°C | N/A | > 30 days |
| 8 µg/mL | Normal Saline (NS) | 22-25°C | Light-protected | > 30 days |
| 8 µg/mL | Normal Saline (NS) | 22-25°C | Exposed to light | > 30 days |
| Data compiled from studies on norepinephrine stability[2][6][7][9]. |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent mixture using HPLC.
1. Materials:
-
This compound
-
Chosen solvent mixture(s)
-
HPLC system with UV or MS detector
-
C18 HPLC column
-
Mobile phase (e.g., Acetonitrile and 0.05 M phosphoric acid)[2]
-
Reference standard of this compound
-
pH meter
-
Amber vials
2. Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Measure and record the initial pH of the solution.
-
Aliquot the solution into several amber vials for storage under different conditions (e.g., varying temperature and light exposure).
-
-
Storage:
-
Store the aliquots under the desired experimental conditions. Include a control sample stored at -80°C.
-
-
Analysis at Time Points:
-
At predefined intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), retrieve an aliquot from each storage condition.
-
Visually inspect for any color change or precipitation.
-
Allow the sample to reach room temperature.
-
Prepare the sample for HPLC analysis by diluting it to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as the time at which the concentration falls below 90% of the initial concentration.
-
Visualizations
References
- 1. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. realab.ua [realab.ua]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation [pubmed.ncbi.nlm.nih.gov]
- 9. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS | Semantic Scholar [semanticscholar.org]
Common pitfalls when using deuterated internal standards in bioanalysis
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based bioanalysis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the accuracy and reliability of their quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are deuterated internal standards and why are they preferred in bioanalysis?
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] They are considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, because their chemical and physical properties are nearly identical to the analyte of interest.[2][3] This similarity allows them to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[1][2]
Q2: What are the most common analytical problems associated with deuterated internal standards?
The most frequently encountered issues include:
-
Isotopic Exchange: The unintended swapping of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix or solvents.[4][5]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times, which can lead to differential matrix effects.[5][6]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different degrees of ion suppression or enhancement from the sample matrix.[5][6][7]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard.[5][6]
Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[7] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[7] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[7] This is referred to as a differential matrix effect.[6][7]
Q4: Which is a better choice to avoid exchange issues: Deuterium or ¹³C-labeled standards?
While deuterium-labeled standards are often more cost-effective, Carbon-13 (¹³C) labeled standards are not prone to isotopic exchange and are therefore considered a more robust and reliable choice.[4][8] The primary drawback of ¹³C and ¹⁵N-labeled standards is their higher cost of synthesis compared to deuterated analogs.[4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors, most commonly a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[6]
Troubleshooting Workflow:
Caption: Troubleshooting inaccurate quantitative results.
1. Verify Co-elution:
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[6] This can lead to differential matrix effects, compromising analytical accuracy.[6]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, modify the chromatographic conditions (e.g., adjust mobile phase, gradient, or column) to achieve co-elution.[9]
2. Assess Isotopic and Chemical Purity:
-
Problem: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte concentration.[10] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[6]
-
Solution: Always request a certificate of analysis from your supplier specifying the isotopic and chemical purity.[6] If in doubt, assess the purity experimentally.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination.[5]
3. Investigate for Isotopic Exchange:
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[6] This is more likely if the deuterium labels are in chemically labile positions (e.g., on -OH, -NH groups).[6][11]
-
Solution: Conduct an experiment to assess the stability of the deuterated label under your analytical conditions.
Experimental Protocol: Assessing Isotopic Exchange
-
Prepare Two Sets of Samples:
-
Set A (Solvent): Spike the deuterated internal standard into the final reconstitution solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process and Analyze: Process the samples using your established extraction procedure and analyze by LC-MS/MS.
-
Monitor for Increase: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[6]
Issue 2: Variable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[6]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
Data Presentation: Hypothetical Matrix Effect Experiment
| Sample Source | Analyte MF | Internal Standard MF | IS-Normalized MF |
| Plasma Lot 1 | 0.65 | 0.85 | 0.76 |
| Plasma Lot 2 | 0.70 | 0.88 | 0.80 |
| Plasma Lot 3 | 0.62 | 0.82 | 0.76 |
| Plasma Lot 4 | 0.75 | 0.90 | 0.83 |
| Plasma Lot 5 | 0.68 | 0.86 | 0.79 |
| Plasma Lot 6 | 0.71 | 0.89 | 0.80 |
| Mean | 0.69 | 0.87 | 0.79 |
| %CV | 6.8% | 2.9% | 3.5% |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, but the IS-normalized matrix factor is consistent across different lots of plasma, indicating that the internal standard is adequately compensating for the matrix effect.
Issue 3: Isotopic Exchange (Back-Exchange)
Question: I suspect my deuterated internal standard is losing its deuterium label. How can I confirm this and what can I do to prevent it?
Answer: Isotopic exchange, or back-exchange, can occur when deuterium atoms are replaced by protons from the solvent or sample matrix.[5] This is more likely to happen with deuterium labels on heteroatoms or at acidic/basic pH.[5][8]
Factors Promoting Isotopic Exchange:
-
pH: The rate of exchange is highly dependent on pH and increases significantly under basic conditions.[8]
-
Temperature: Higher temperatures accelerate the rate of exchange.[8]
-
Location of Deuterium Labels: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[8]
Susceptibility of Functional Groups to Isotopic Exchange
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH₂, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[4] |
Mitigation Strategies:
Caption: Strategies to mitigate isotopic exchange.
-
Modify Sample Handling Conditions: Adjust the pH of your sample and mobile phases to be mildly acidic (around pH 2.5-3) and keep samples at a low temperature to minimize exchange.[8]
-
Use Aprotic Solvents: Where possible, use aprotic solvents for sample preparation and storage.
-
Choose a More Stable Internal Standard: Select a deuterated internal standard where the labels are on carbon atoms that are not prone to exchange. If exchange is unavoidable, consider using a ¹³C or ¹⁵N-labeled internal standard.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
Minimizing ion suppression effects for DL-Norepinephrine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of DL-Norepinephrine-d6 by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3][4] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][5] Given that norepinephrine (B1679862) is a small, polar molecule often analyzed in complex biological matrices like plasma or urine, it is particularly susceptible to ion suppression from endogenous components such as salts, lipids, and proteins.[6][7]
Q2: How can I detect if ion suppression is affecting my this compound signal?
A2: A common method to detect ion suppression is the post-column infusion experiment.[6][8] In this setup, a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma without the analyte) is then injected. Any dip or decrease in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[6] Another approach is to compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[1]
Q3: What are the primary sources of ion suppression in biological samples for norepinephrine analysis?
A3: The primary sources of ion suppression in biological matrices like plasma or urine include:
-
Phospholipids (B1166683): These are abundant in plasma and are notorious for causing ion suppression, particularly in the middle of the chromatographic run.[6][9]
-
Salts and Endogenous Metabolites: These polar compounds often elute early in the chromatogram and can interfere with the ionization of polar analytes like norepinephrine.[6][8]
-
Proteins: While larger molecules, residual proteins after precipitation can still contribute to ion source contamination and suppression.[4][8]
-
Exogenous substances: Contaminants from sample collection tubes or formulation agents can also lead to unexpected ion suppression.[1][10][11]
Troubleshooting Guides
Issue 1: Low or inconsistent signal intensity for this compound.
This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low signal intensity.
Detailed Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][3][9]
-
Solid-Phase Extraction (SPE): This is generally more effective than protein precipitation or liquid-liquid extraction (LLE) for removing phospholipids and other interferences.[1][9] A weak cation exchange SPE protocol is often effective for catecholamines.[12][13]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation.[1]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering compounds.[1][4] However, this may compromise the limit of quantification.
-
-
Adjust Chromatographic Conditions: If sample preparation optimization is insufficient, modifying the LC method can help separate this compound from the suppression zones.
-
Gradient Modification: Adjust the gradient to shift the elution of this compound away from regions of high ion suppression, which are often at the beginning and end of the run.[1]
-
Column Chemistry: Norepinephrine is a polar molecule and can be poorly retained on standard C18 columns.[7] Consider using a column with a different selectivity, such as a Pentafluorophenyl (PFP) column, which can provide better retention and separation for catecholamines.[14]
-
Ion-Pairing Agents: For better retention of polar compounds like norepinephrine on reversed-phase columns, an ion-pairing reagent such as 1-Heptane Sulfonic Acid (HSA) can be added to the sample or mobile phase.[7][15][16]
-
-
Modify Mass Spectrometer Settings:
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2][4]
-
Reduce Flow Rate: Lowering the flow rate to the nanospray range can reduce ion suppression by improving desolvation efficiency.[1][4]
-
Issue 2: Poor peak shape and retention for this compound.
Due to its polar nature, norepinephrine can exhibit poor retention and peak shape on traditional reversed-phase columns.
Experimental Protocol: Ion-Pairing Chromatography
This protocol describes the use of an ion-pairing reagent added to the final sample extract to improve retention and peak shape.
Workflow for Ion-Pairing Sample Preparation
Caption: Workflow for sample preparation with an ion-pairing reagent.
Methodology:
-
Sample Extraction: Extract this compound from the biological matrix using an appropriate method such as SPE.
-
Reconstitution: After evaporation of the elution solvent, reconstitute the sample in a suitable solvent.
-
Addition of Ion-Pairing Reagent: To the final extracted sample, add an ion-pairing reagent like 1-Heptane Sulfonic Acid (HSA) to a final concentration of around 30-60 mM.[15][16]
-
Injection: Inject the sample into the LC-MS/MS system. The ion-pairing reagent will interact with the protonated norepinephrine, increasing its retention on a reversed-phase column.
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression
| Sample Preparation Method | Relative Ion Suppression | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation | High | Often < 60%[1] | Simple, fast, low cost. | Does not remove many other matrix components like phospholipids.[1] |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Can provide cleaner extracts than protein precipitation.[1] | Can be labor-intensive, may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Low | Good (e.g., 56-59% for Norepinephrine)[14] | High selectivity, effectively removes salts and phospholipids.[1][3][6] | More complex and costly than other methods. |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| LC Column | Pentafluorophenyl (PFP), e.g., 2 x 150 mm, 3 µm[14] | Provides alternative selectivity and improved retention for catecholamines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase ensures norepinephrine is protonated for good ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Common organic solvents for reversed-phase chromatography. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Norepinephrine readily forms positive ions. |
| MRM Transition | Consult instrument-specific optimization | A deuterated standard will have a specific parent and product ion. |
| Internal Standard | Use of a stable isotope-labeled internal standard is crucial. | Compensates for matrix effects and variations in sample processing.[1][3] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. shimadzu.com [shimadzu.com]
- 16. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Method Validation for Norepinephrine Assay: A Comparative Guide Using DL-Norepinephrine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the quantitative analysis of norepinephrine (B1679862) in biological matrices, with a specific focus on the use of DL-Norepinephrine-d6 as an internal standard. The data presented is compiled from various studies employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose. This document aims to assist researchers in evaluating and selecting appropriate methodologies for their specific analytical needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for norepinephrine quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. While various techniques exist, LC-MS/MS is often preferred for its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing.[2][3]
Below is a summary of typical validation parameters for norepinephrine assays using LC-MS/MS with deuterated internal standards, compared to other analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Comparison of Key Performance Characteristics for Norepinephrine Assays
| Parameter | LC-MS/MS with this compound (or similar deuterated IS) | HPLC-UV | ELISA |
| Linearity Range | 0.05 - 100 ng/mL (in human plasma)[1][2] | 50 - 4000 ng/mL (in mouse brain)[1] | 93 - 33333 pg/mL[4] |
| Limit of Quantification (LOQ) | 0.05 ng/mL (50 pg/mL)[2] | 3.55 µg/mL (in rat urine)[1] | 1 ng/mL[4] |
| Limit of Detection (LOD) | ~0.018 - 0.08 ng/mL[1] | 1.17 µg/mL (in rat urine)[1] | 100 pg/mL[4] |
| Precision (%RSD) | Intra-day: 1.19% - 5.42%, Inter-day: 2.16% - 6.04%[1] | Intra-day: < 1%, Inter-day: < 2%[1] | N/A |
| Accuracy/Recovery | 86.6 - 119%[5] | 86.04% - 89.01% (in mouse brain)[1] | N/A |
| Selectivity | High (based on mass-to-charge ratio)[1] | Lower (potential for interference)[1] | Variable (potential for cross-reactivity)[4] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for sample preparation and LC-MS/MS analysis for norepinephrine quantification in human plasma.
Sample Preparation: Protein Precipitation
This method is relatively simple and fast, suitable for high-throughput analysis.[2]
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2 EDTA) and a stabilizer (e.g., sodium metabisulfite) to prevent catecholamine degradation.[2][6]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Plasma should be stored at -80°C until analysis.[6]
-
Internal Standard Spiking: To 50 µL of plasma sample, add the internal standard solution (this compound).
-
Protein Precipitation: Add cold acetonitrile (B52724) (typically 2-3 volumes) to the plasma sample to precipitate proteins.[1][2]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup, removing more interfering substances and potentially improving sensitivity.[5]
-
Sample Pre-treatment: Mix 500 µL of plasma with 500 µL of a solution containing the internal standard (this compound).[5]
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then an organic solvent (e.g., 2-propanol) to remove impurities.[1][5]
-
Elution: Elute the norepinephrine and internal standard from the cartridge using an acidic organic solvent mixture (e.g., 15% 2-propanol in 0.3% formic acid).[5]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Waters UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 20 mM ammonium (B1175870) acetate (B1210297) in water with formic acid) and an organic phase (e.g., methanol) is typically employed.[2]
-
Flow Rate: A flow rate of around 0.7 mL/min is often used.[2]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is standard for norepinephrine analysis.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both norepinephrine and its deuterated internal standard.[1][7]
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the method validation workflow.
Caption: Experimental workflow for norepinephrine assay.
Caption: Key parameters for method validation.
Conclusion
The validation of an analytical method for norepinephrine quantification is a critical step in ensuring data quality and reliability for research and clinical applications. The use of LC-MS/MS with a deuterated internal standard like this compound provides a highly sensitive, specific, and robust method.[2][3] While other methods like HPLC-UV and ELISA are available, they often lack the same level of performance, particularly in complex biological matrices.[1][8] The protocols and validation data presented in this guide serve as a valuable resource for scientists and researchers in the field, facilitating the development and implementation of reliable norepinephrine assays.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.criver.com [assets.criver.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. brighamandwomens.org [brighamandwomens.org]
- 8. Simple, rapid and sensitive determination of epinephrine and norepinephrine in urine and plasma by non-competitive enzyme immunoassay, compared with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DL-Norepinephrine-d6 vs. 13C-Labeled Norepinephrine as Internal Standards in Quantitative Analysis
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in drug development and clinical research, the choice of an appropriate internal standard is paramount for accurate and reliable results. When analyzing endogenous compounds like norepinephrine (B1679862), a crucial neurotransmitter and hormone, stable isotope-labeled internal standards are the gold standard for mass spectrometry-based methods. This guide provides an in-depth comparison of two commonly used isotopic variants of norepinephrine: DL-Norepinephrine-d6 and 13C-labeled norepinephrine, offering supporting data and detailed experimental protocols to inform your selection.
Executive Summary: The Isotopic Advantage of ¹³C
While both this compound and 13C-labeled norepinephrine serve to mimic the analyte of interest, a body of scientific evidence points to the general superiority of 13C-labeled internal standards. The primary advantages of ¹³C-labeling lie in its greater isotopic stability and the near-identical chromatographic behavior to the unlabeled analyte. This co-elution is critical for compensating for matrix effects, a common challenge in complex biological samples. Deuterium-labeled standards, while often more readily available, can exhibit chromatographic shifts and a potential for back-exchange of deuterium (B1214612) atoms, which may compromise data accuracy.
Performance Characteristics: A Comparative Analysis
The following table summarizes the key performance differences between this compound and 13C-labeled norepinephrine as internal standards in LC-MS/MS analysis. These characteristics are based on established principles of isotope dilution mass spectrometry.
| Feature | This compound | 13C-Labeled Norepinephrine | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the native analyte. | Co-elutes perfectly with the native analyte. | The "isotope effect" of deuterium can alter the physicochemical properties enough to cause separation on a chromatographic column. This can lead to inaccurate quantification if matrix effects differ at slightly different retention times. ¹³C-labeling does not induce a significant isotope effect, ensuring the standard and analyte experience the same matrix effects. |
| Isotopic Stability | Deuterium on certain positions can be susceptible to back-exchange with protons from the solvent or matrix. | ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange. | Back-exchange of deuterium for hydrogen can lead to a loss of the isotopic label and an underestimation of the analyte concentration. ¹³C-labeled standards offer greater assurance of isotopic integrity throughout the analytical process. |
| Matrix Effect Compensation | Potentially compromised due to chromatographic separation from the analyte. | Excellent, due to identical chromatographic behavior. | The primary purpose of a stable isotope-labeled internal standard is to compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. Perfect co-elution is key to achieving this. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces interference from the unlabeled analyte's isotopic cluster. | The natural abundance of ¹³C (~1.1%) can lead to a small contribution to the analyte's signal, which needs to be considered, especially at low concentrations. | While ¹³C has a higher natural abundance, this is a well-understood phenomenon that can be corrected for during method validation. The risk of inaccurate quantification due to chromatographic shifts with deuterated standards is often a greater concern. |
| Cost & Availability | Generally more readily available and less expensive. | Can be more expensive and less commonly available due to more complex synthesis. | The choice may be influenced by budget and availability, but for high-stakes analyses, the superior performance of ¹³C-labeled standards often justifies the additional cost. |
Experimental Protocols
A robust and reliable method for the quantification of norepinephrine in biological matrices is crucial. Below is a detailed experimental protocol for the analysis of norepinephrine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting norepinephrine from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To 100 µL of plasma, add a known concentration of either this compound or 13C-labeled norepinephrine internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex & Centrifuge: Vortex the samples for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of norepinephrine.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Norepinephrine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+6) -> Product ion (m/z+6)
-
13C-Labeled Norepinephrine: Precursor ion (m/z+n) -> Product ion (m/z+n) (where n is the number of ¹³C labels).
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument.
-
Visualizing the Science: Pathways and Workflows
To better understand the biological context and the analytical process, the following diagrams have been generated using Graphviz.
Caption: Biosynthesis and metabolism of norepinephrine.
Caption: Simplified adrenergic signaling pathway.
Caption: Experimental workflow for norepinephrine quantification.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in quantitative bioanalysis that directly impacts the quality and reliability of the data. While this compound can be a suitable internal standard for many applications, the scientific literature strongly supports the use of 13C-labeled norepinephrine for the most demanding assays. The superior chromatographic co-elution and isotopic stability of 13C-labeled standards provide a more robust and theoretically sound approach to mitigating matrix effects and ensuring data accuracy. For researchers, scientists, and drug development professionals striving for the highest level of confidence in their quantitative results, the investment in 13C-labeled norepinephrine is highly recommended.
Cross-Validation of Analytical Methods for Norepinephrine Quantification Using DL-Norepinephrine-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of norepinephrine (B1679862) in biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, DL-Norepinephrine-d6, is central to achieving accurate and reliable results in these bioanalytical assays. This document outlines the experimental protocols, presents a comparative analysis of their performance based on experimental data, and visualizes the associated workflows and the norepinephrine signaling pathway.
Comparative Analysis of Analytical Methods
The choice of an analytical method for norepinephrine quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity. HPLC-UV offers a more accessible and cost-effective alternative, while GC-MS provides another powerful, albeit more complex, option. The use of this compound as an internal standard is crucial for all three methods to correct for variability during sample preparation and analysis.
Table 1: Performance Characteristics of Analyte Quantification Methods
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity Range | 0.05 - 100 ng/mL (in human plasma) | 50 - 4000 ng/mL (in mouse brain) | 1 - 200 pg/sample |
| Limit of Detection (LOD) | 0.025 ng/mL[1] | 1.17 µg/mL (in rat urine) | Not explicitly stated, but can measure as little as 4 pg |
| Limit of Quantification (LOQ) | 0.05 ng/mL[2] | 3.55 µg/mL (in rat urine) | 10 pg/mL (in plasma)[2] |
| Intra-day Precision (%RSD) | < 6% | < 2.9% | < 10%[2] |
| Inter-day Precision (%RSD) | < 10% | < 4.6% | < 10%[2] |
| Recovery | 95-105%[3] | 86.04 - 89.01% | Serum: 25.7%, Urine: 100% |
| Selectivity | High | Moderate | High |
| Sample Throughput | High | Moderate | Low to Moderate |
Norepinephrine Signaling Pathway
Norepinephrine is a crucial catecholamine that functions as both a neurotransmitter and a hormone, playing a vital role in the body's "fight or flight" response. Its signaling pathway involves its synthesis from tyrosine, release from nerve terminals or the adrenal medulla, interaction with adrenergic receptors on target cells, and subsequent metabolism.
Caption: Norepinephrine synthesis, release, receptor binding, and metabolism.
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are representative protocols for the quantification of norepinephrine using LC-MS/MS, HPLC-UV, and GC-MS with this compound as an internal standard.
LC-MS/MS Method
1. Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Norepinephrine transition: m/z 170.1 → 152.1
-
This compound transition: m/z 176.1 → 158.1
-
HPLC-UV Method
1. Sample Preparation (Urine):
-
To 1 mL of urine, add 20 µL of this compound internal standard solution.
-
Perform solid-phase extraction (SPE) using a cation exchange cartridge.
-
Wash the cartridge with methanol (B129727) and water.
-
Elute the analytes with a methanol/acid mixture.
-
Evaporate the eluate and reconstitute in 200 µL of mobile phase.
2. HPLC-UV Conditions:
-
Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate (B84403) buffer and methanol (e.g., 95:5 v/v) with an ion-pairing agent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 280 nm.
GC-MS Method
1. Sample Preparation and Derivatization (Plasma): [2]
-
To 100 µL of plasma, add semicarbazide (B1199961) for stabilization and spike with this compound internal standard.[2]
-
Isolate norepinephrine and the internal standard using solid-phase extraction with a phenylboronic acid column.[2]
-
Elute the analytes and evaporate to dryness.
-
Derivatize the dried residue with pentafluoropropionic anhydride (B1165640) (PFPA) to create volatile derivatives suitable for GC analysis.[2]
2. GC-MS Conditions:
-
GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).
-
Ionization Mode: Negative Ion Chemical Ionization (NICI).[2]
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized norepinephrine and its deuterated internal standard.
Experimental and Cross-Validation Workflow
A systematic workflow is essential for the development, validation, and cross-validation of analytical methods to ensure data integrity and comparability.
Caption: General workflow for analytical method validation and cross-validation.
References
The Critical Role of Internal Standards in Norepinephrine Quantification: A Comparative Guide to DL-Norepinephrine-d6
For researchers, scientists, and drug development professionals engaged in the precise quantification of norepinephrine (B1679862), the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison of DL-Norepinephrine-d6 against other common internal standards, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis, offering significant advantages in mitigating matrix effects and improving method robustness.
Norepinephrine, a key catecholamine neurotransmitter and hormone, is a critical biomarker in various physiological and pathological states, including cardiovascular diseases, neurological disorders, and stress responses. Its accurate measurement in biological matrices such as plasma is often challenging due to its low endogenous concentrations, inherent instability, and the complexity of the biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity.
The success of any LC-MS/MS-based quantitative assay hinges on the effective use of an internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer. This allows for the correction of variability introduced during sample preparation, injection, and analysis. Deuterated analogs of the analyte, such as this compound, are widely favored as they are chemically identical to the analyte but distinguishable by their mass-to-charge ratio (m/z).
Comparison of Internal Standards for Norepinephrine Quantification
The selection of an internal standard can significantly impact the performance of a quantitative assay. While various compounds can be used, stable isotope-labeled (SIL) standards are superior. Here, we compare this compound with other potential internal standards.
| Internal Standard | Type | Key Advantages | Potential Disadvantages |
| This compound | Stable Isotope-Labeled | Co-elutes with norepinephrine, compensating for matrix effects and extraction variability. Chemically identical to the analyte, ensuring similar behavior. High mass difference minimizes isotopic crosstalk.[1][2] | Higher cost compared to non-labeled standards. |
| DL-Norepinephrine-d3 | Stable Isotope-Labeled | Similar advantages to this compound. | Lower mass difference may increase the risk of isotopic interference from the analyte. |
| Isoproterenol | Structural Analog | Lower cost. | Different retention time and ionization efficiency compared to norepinephrine, leading to less effective correction for matrix effects. |
| 3,4-Dihydroxybenzylamine (DHBA) | Structural Analog | Can be used for simultaneous analysis of other catecholamines.[3] | Differences in chemical properties can lead to inaccurate quantification. |
Performance Data: Accuracy and Precision
The accuracy and precision of an analytical method are critical indicators of its reliability. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Regulatory bodies like the FDA provide guidance on acceptable limits for accuracy and precision in bioanalytical methods.[4][5]
The following table summarizes typical performance data for LC-MS/MS methods utilizing deuterated norepinephrine internal standards for the quantification of norepinephrine in human plasma.
| Parameter | Performance Metric | Typical Value | Reference |
| Linearity (r²) | Correlation Coefficient | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | Concentration | 2.5 - 50 pg/mL | [1][6] |
| Intra-day Precision (%CV) | Coefficient of Variation | < 15% | [7] |
| Inter-day Precision (%CV) | Coefficient of Variation | < 15% | [2][7] |
| Accuracy (%RE) | Relative Error | Within ±15% of nominal value | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving accurate and reproducible results. Below are key aspects of a typical LC-MS/MS method for norepinephrine quantification using this compound.
Sample Preparation
Due to the complexity of biological matrices, a robust sample preparation procedure is crucial to remove interfering substances and concentrate the analyte. Protein precipitation is a common and effective method.[7]
Protocol for Protein Precipitation:
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution (this compound in a suitable solvent).
-
Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[7]
Some methods may employ derivatization to improve chromatographic retention and sensitivity.[1][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation of norepinephrine from other endogenous compounds is typically achieved using reversed-phase liquid chromatography, followed by detection using a triple quadrupole mass spectrometer.
Typical LC-MS/MS Parameters:
-
LC Column: C18 or PFP column (e.g., 50 x 2.1 mm, 1.7 µm)[2][6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol[6]
-
Flow Rate: 0.3 - 0.7 mL/min[6]
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for norepinephrine quantification.
Caption: Comparison of this compound to ideal IS properties.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. agilent.com [agilent.com]
- 3. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. criver.com [criver.com]
- 7. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to DL-Norepinephrine-d6 Purity and Performance
For researchers, scientists, and drug development professionals engaged in the precise quantification of norepinephrine (B1679862), the choice and quality of an internal standard are paramount. This guide provides a comprehensive comparison of DL-Norepinephrine-d6, a commonly used deuterated internal standard, with its alternatives. We delve into the critical aspects of its certificate of analysis, purity assessment methodologies, and performance in bioanalytical applications, supported by experimental data and detailed protocols.
This compound serves as a vital tool in mass spectrometry-based quantification, offering a means to correct for variability during sample preparation and analysis. Its structural identity to the endogenous analyte, with the exception of deuterium (B1214612) labeling, generally ensures similar behavior during extraction, chromatography, and ionization, leading to more accurate and precise results.
Certificate of Analysis: A Glimpse into Quality
A Certificate of Analysis (CoA) is a foundational document that attests to the quality and purity of a reference standard. While specific values may vary between batches and suppliers, a typical CoA for this compound provides key quantitative data.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% Deuterated Forms (d1-d6) | Mass Spectrometry (MS) |
| Isotopic Enrichment | ≤1% d0 | Mass Spectrometry (MS) |
| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
This table summarizes typical specifications for this compound. Actual values are lot-specific and can be found on the supplier's Certificate of Analysis.
Unpacking the Experimental Protocols: How Purity is Assessed
The high purity of this compound is assured through a series of rigorous analytical tests. Understanding these methodologies is crucial for evaluating the suitability of the standard for a given application.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of this compound, separating it from any non-deuterated or other structurally related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where norepinephrine absorbs, typically around 280 nm.
-
Quantification: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area.
Isotopic Purity and Enrichment by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the isotopic labeling of this compound. It provides information on the distribution of deuterated species and the percentage of the unlabeled compound.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Data Analysis: The mass spectrum of the analyte is analyzed to determine the relative abundance of the molecular ions corresponding to the d6-labeled norepinephrine and any other isotopic variants (d1-d5) or the unlabeled (d0) form. Isotopic purity is calculated as the percentage of the sum of all deuterated forms, while isotopic enrichment refers to the percentage of the desired d6-labeled species.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the structural integrity of the molecule. While it can also be used for quantitative purposes (qNMR), it is primarily a qualitative tool for identity confirmation in this context. The absence of signals at specific positions in the ¹H-NMR spectrum, where deuterium has been incorporated, confirms the success of the deuteration process.
Performance Comparison: this compound vs. Alternatives
The primary role of this compound is to serve as an internal standard in quantitative bioanalysis. Its performance is best evaluated in comparison to other potential internal standards, such as other deuterated analogues or non-deuterated structural analogues.
| Internal Standard Type | Advantages | Disadvantages |
| This compound | Co-elutes with the analyte, providing excellent correction for matrix effects and variability. High degree of chemical and physical similarity to the analyte. | Potential for isotopic exchange under certain conditions. Higher cost compared to non-deuterated standards. |
| Other Deuterated Norepinephrine Analogues (e.g., d3) | Similar advantages to d6, offering good correction for analytical variability. | May have a slightly different retention time compared to the analyte, which could lead to differential matrix effects. |
| Non-deuterated Structural Analogues (e.g., Isoproterenol) | Lower cost and readily available. | May not co-elute with the analyte and can exhibit different ionization efficiencies, leading to less effective correction for matrix effects. |
Experimental data from various studies consistently demonstrates that stable isotope-labeled internal standards, such as this compound, provide superior accuracy and precision in LC-MS/MS assays for norepinephrine compared to structural analogues. The closer the internal standard is to the analyte in terms of chemical structure and chromatographic behavior, the better it compensates for analytical variability.
Visualizing the Workflow and Logic
To better understand the processes involved in the analysis and application of this compound, the following diagrams illustrate key workflows.
Caption: Workflow for the purity assessment of this compound.
Caption: A typical bioanalytical workflow using this compound.
The Gold Standard for Norepinephrine Quantification: A Comparative Guide to Assays Utilizing DL-Norepinephrine-d6
For researchers, scientists, and drug development professionals, the accurate quantification of norepinephrine (B1679862), a critical neurotransmitter and biomarker, is paramount. This guide provides an objective comparison of bioanalytical methods for norepinephrine, with a focus on the linearity and range determination when using the stable isotope-labeled internal standard, DL-Norepinephrine-d6. Experimental data from various studies are presented to support the comparison, alongside detailed experimental protocols and visualizations to aid in methodological implementation.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variability and matrix effects. This guide will delve into the performance of assays utilizing this compound and compare it with alternative approaches.
Comparative Performance of Norepinephrine Assays
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While structural analogs can be used, deuterated internal standards like this compound generally offer superior performance due to their similar physicochemical properties to the analyte.
| Parameter | Assay with this compound | Assay with Alternative Internal Standard (e.g., Structural Analog) | Key Advantages of this compound |
| Linearity Range | 2.5 - 5000 pg/mL[1] | 0.05 - 100 ng/mL[2] | Wide dynamic range, suitable for both low and high concentration samples. |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[1] | 50 pg/mL[2] | Higher sensitivity, enabling the detection of trace levels of norepinephrine. |
| Precision (%RSD) | Intra-assay: 2.35 - 8.30% Inter-assay: 6.07 - 11.7%[1] | Typically <15% | High reproducibility and reliability of measurements. |
| Accuracy (%Bias) | Within ±15% of nominal values | Within ±15% of nominal values | Ensures the closeness of the measured value to the true value. |
| Matrix Effect Compensation | Excellent | Variable | Co-elution with the analyte allows for effective compensation of ion suppression or enhancement. |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving accurate and reproducible results. The following sections outline a typical workflow for determining the linearity and range of a norepinephrine assay using this compound as an internal standard.
Experimental Workflow for Linearity and Range Determination
Caption: A typical workflow for establishing the linearity and range of a norepinephrine bioanalytical assay.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of norepinephrine and this compound in a suitable solvent (e.g., methanol (B129727) with antioxidant).
-
From the stock solutions, prepare a series of working standard solutions of norepinephrine for calibration curve construction and quality control (QC) samples.
-
Prepare a working solution of this compound at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with the norepinephrine working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the this compound working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable C18 column for chromatographic separation. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) run in a gradient elution mode.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both norepinephrine and this compound using Multiple Reaction Monitoring (MRM).
5. Data Analysis and Acceptance Criteria:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis to the calibration curve.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
The precision (%CV) of the QC samples at each level should not exceed 15%.
Norepinephrine Signaling Pathway
Norepinephrine exerts its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors located on the surface of various cells. There are two main types of adrenergic receptors: alpha (α) and beta (β), each with subtypes.
Caption: Simplified overview of norepinephrine signaling through α and β-adrenergic receptors.[3][4]
References
Performance of DL-Norepinephrine-d6 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of norepinephrine (B1679862) in biological matrices is crucial for research in neuroscience, pharmacology, and clinical diagnostics. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive evaluation of DL-Norepinephrine-d6 as an internal standard for the determination of norepinephrine in various biological matrices, including plasma, urine, and tissue homogenates.
Executive Summary
This compound demonstrates excellent performance as an internal standard for the quantitative analysis of norepinephrine across different biological matrices. Its key advantages include:
-
High Accuracy and Precision: Enables reliable and reproducible quantification of norepinephrine.
-
Effective Compensation for Matrix Effects: Co-elution with the native analyte allows for the correction of signal suppression or enhancement caused by matrix components.
-
Robustness in Diverse Matrices: Performs well in complex biological samples such as plasma, urine, and brain tissue homogenates.
This guide presents supporting experimental data, detailed methodologies, and visual representations of analytical workflows to aid researchers in implementing robust and accurate bioanalytical methods.
Performance Data at a Glance
The following tables summarize the quantitative performance of LC-MS/MS methods for norepinephrine analysis utilizing this compound as an internal standard in different biological matrices.
Table 1: Performance in Human Plasma
| Parameter | Reported Value |
| Lower Limit of Quantitation (LOQ) | 0.05 ng/mL |
| Linearity Range | 0.05 - 100 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
Table 2: Performance in Human Urine
| Parameter | Reported Value |
| Lower Limit of Quantitation (LOQ) | 1.0 ng/mL[1] |
| Linearity Range | 1.0 - 200 ng/mL[1] |
| Intra-assay Precision (%RSD) | < 15%[1] |
| Inter-assay Precision (%RSD) | < 15%[1] |
| Recovery | 88.8% |
Table 3: Performance in Mouse Brain Tissue
| Parameter | Reported Value |
| Lower Limit of Quantitation (LLOQ) | 20 ng/g |
| Linearity Range | 20 - 10,000 ng/g |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%RE) | Within ±15% |
Comparison with Other Internal Standards
Compared to non-isotopically labeled internal standards (structural analogs), this compound offers superior performance by co-eluting with the native norepinephrine, thus experiencing and correcting for the same variations in sample preparation, chromatography, and ionization.
Experimental Protocols
Detailed methodologies for the analysis of norepinephrine in different biological matrices using this compound as an internal standard are provided below.
Analysis in Human Plasma
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate norepinephrine from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Analysis in Human Urine
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add this compound internal standard.
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient for the separation of catecholamines.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Ionization: ESI, positive mode
-
Detection: MRM
Analysis in Brain Tissue Homogenate
Sample Preparation: Protein Precipitation
-
Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.
-
Take an aliquot of the homogenate and add ice-cold acetonitrile containing this compound.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase for analysis.
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient for neurotransmitter analysis.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: ESI, positive mode
-
Detection: MRM
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the fundamental principle of using a stable isotope-labeled internal standard.
References
A Head-to-Head Comparison of Norepinephrine Extraction Methodologies Using DL-Norepinephrine-d6 for Accurate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of norepinephrine (B1679862) in biological matrices is paramount. The use of a stable isotope-labeled internal standard, such as DL-Norepinephrine-d6, is a widely accepted strategy to ensure accuracy and precision in LC-MS/MS analysis. This guide provides an objective comparison of three prevalent extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
The selection of an appropriate extraction method is a critical step in bioanalytical workflows, directly impacting the reliability of results. Factors such as recovery, matrix effects, throughput, and cost must be carefully considered. This guide aims to equip researchers with the necessary information to make an informed decision based on their specific analytical needs.
Comparative Analysis of Extraction Method Performance
The following table summarizes the key performance metrics for Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction for the analysis of norepinephrine using this compound as an internal standard. The data presented is a synthesis from multiple studies to provide a comprehensive overview.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Generally lower and more variable | High and reproducible (>85%) | Moderate to high, can be variable |
| Matrix Effect | High, due to less selective cleanup | Low, provides cleaner extracts | Moderate, depends on solvent choice |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL range (e.g., 50 pg/mL)[1] | Can achieve very low pg/mL levels (e.g., 2.5 pg/mL)[2] | In the low pg/mL to ng/mL range |
| Linearity (R²) | ≥0.99[1] | >0.999[3] | ≥0.998 |
| Precision (%CV) | Intra- and inter-assay CVs typically <15%[4][5] | <5%[3] | Intra- and inter-assay CVs typically <15% |
| Throughput | High, amenable to automation in 96-well plates[4][5] | Moderate, can be automated | Low to moderate, can be labor-intensive |
| Cost per Sample | Low | High | Moderate |
| Solvent Consumption | Low to moderate | Moderate to high | High |
| Simplicity | Simple and fast[1][4][5] | More complex, requires method development | Moderately complex |
Visualizing the Norepinephrine Extraction Workflow
A general workflow for the extraction and analysis of norepinephrine from biological samples is depicted below. This process typically involves sample pretreatment, extraction, and subsequent analysis by LC-MS/MS.
References
- 1. criver.com [criver.com]
- 2. brighamandwomens.org [brighamandwomens.org]
- 3. agilent.com [agilent.com]
- 4. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to DL-Norepinephrine-d6 and Other Catecholamine Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of catecholamines, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of DL-Norepinephrine-d6 with other commonly used catecholamine internal standards, supported by experimental data, to facilitate an informed selection for robust bioanalytical assays.
In the realm of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the undisputed gold standard. Their ability to mimic the physicochemical properties of the analyte of interest ensures they co-elute and experience similar ionization effects, thereby effectively compensating for variations in sample preparation and analysis. This compound, a deuterated form of norepinephrine (B1679862), is a widely utilized SIL-IS in catecholamine research. This guide will delve into its performance characteristics in comparison to other deuterated and 13C-labeled internal standards.
Performance Under the Microscope: A Quantitative Comparison
The efficacy of an internal standard is evaluated based on several key analytical parameters, including linearity, precision, and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of this compound and other catecholamine internal standards as reported in various LC-MS/MS method validation studies.
Table 1: Performance Characteristics of this compound in Plasma
| Parameter | Reported Value | Reference |
| Linearity (r²) | >0.999 | [1][2] |
| Intra-day Precision (%CV) | < 5% | [1] |
| Inter-day Precision (%CV) | < 5% | [1] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [2] |
| Accuracy (% Bias) | Within ±15% of nominal concentrations | [2] |
Table 2: Performance Characteristics of Other Catecholamine Internal Standards
| Analyte | Internal Standard | Linearity (r²) | Precision (%CV) | LLOQ (pg/mL) | Reference |
| Norepinephrine | Norepinephrine-d3 | Not explicitly stated | Intra-day: <10.7%, Inter-day: <10.7% | 1.5 ng/mL | [3] |
| Epinephrine (B1671497) | Epinephrine-d6 | >0.999 | < 5% | 10 pg/mL | [4] |
| Dopamine | Dopamine-d4 | >0.9997 | < 5% | 20 pg/mL | [2] |
Note: The data presented in Table 2 is collated from different studies and is intended for comparative purposes. Direct head-to-head studies are limited, and performance can vary based on the specific analytical method and laboratory conditions.
The data consistently demonstrates that deuterated internal standards, including this compound, facilitate the development of highly linear, precise, and sensitive analytical methods. While direct comparative data is sparse, the choice between different deuterated isotopologues (e.g., d3 vs. d6) may be influenced by the potential for chromatographic isotope effects, where a higher degree of deuteration can sometimes lead to a slight shift in retention time relative to the unlabeled analyte. However, for most applications, these effects are minimal and do not significantly impact data quality.
Carbon-13 labeled internal standards are often considered the theoretical ideal as they are less prone to chromatographic shifts and isotopic exchange. However, they are typically more expensive and less readily available than their deuterated counterparts.
Experimental Protocols: A Closer Look at the Methodology
The following sections provide detailed methodologies for the quantification of catecholamines using a stable isotope-labeled internal standard like this compound with LC-MS/MS.
Sample Preparation: Plasma
-
Sample Collection and Stabilization: Collect blood in tubes containing an anticoagulant (e.g., EDTA). To prevent catecholamine degradation, it is crucial to add a stabilizer solution (e.g., 0.5M EDTA and 317 mg/mL sodium metabisulfite) to the plasma after separation.[1] Plasma samples should be stored at -80°C until analysis.[1]
-
Internal Standard Spiking: To a known volume of plasma (e.g., 750 µL), add a specific volume (e.g., 50 µL) of the internal standard solution mix, including this compound.[1]
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) containing 0.5% formic acid (e.g., 1.5 mL), to precipitate plasma proteins.[1]
-
Filtration/Centrifugation: Vortex the mixture and then either filter or centrifuge to separate the precipitated proteins from the supernatant containing the analytes and internal standard.
-
Solid Phase Extraction (SPE) (Optional but Recommended for Higher Purity):
-
Condition a suitable SPE cartridge (e.g., weak cation exchange).
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interfering substances.
-
Elute the catecholamines and internal standard with an appropriate solvent (e.g., 5% formic acid in methanol).[1]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is typically used for catecholamine separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is commonly employed.[1][5]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL) is injected onto the LC system.[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for catecholamine analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native catecholamines and their stable isotope-labeled internal standards are monitored.
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the catecholamine signaling pathway and a typical experimental workflow.
Conclusion: Making the Right Choice
This compound stands as a robust and reliable internal standard for the quantitative analysis of norepinephrine in complex biological matrices. Its widespread use is a testament to its ability to ensure high levels of accuracy and precision in LC-MS/MS assays. While other deuterated and 13C-labeled standards are also effective, the choice of a specific internal standard will ultimately depend on the specific requirements of the assay, including desired performance characteristics, cost, and availability. For the most demanding applications where the highest degree of accuracy is required, a 13C-labeled standard may be preferable to mitigate any potential chromatographic isotope effects. However, for the vast majority of research and clinical applications, this compound provides an excellent balance of performance and cost-effectiveness, making it a cornerstone of modern catecholamine bioanalysis.
References
- 1. agilent.com [agilent.com]
- 2. criver.com [criver.com]
- 3. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Verifying the Isotopic Enrichment of DL-Norepinephrine-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and development, the isotopic purity of labeled compounds is paramount. DL-Norepinephrine-d6, a deuterated analog of the crucial neurotransmitter norepinephrine, serves as an indispensable internal standard in pharmacokinetic and metabolic studies. Its efficacy hinges on the accurate and verifiable enrichment of deuterium (B1214612) atoms. This guide provides a comprehensive comparison of the primary analytical techniques used to verify the isotopic enrichment of this compound, offering detailed experimental protocols and supporting data to ensure the integrity of your research.
Comparing Analytical Methodologies: Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy
The two gold-standard techniques for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues (molecules differing in isotopic composition). | Detects the magnetic properties of atomic nuclei to provide information on the chemical environment and quantity of specific isotopes (e.g., ¹H, ²H). |
| Primary Output | A mass spectrum showing the relative abundance of d0 to d6 species. | ¹H NMR shows the reduction or absence of signals at deuterated positions. ²H NMR directly detects and quantifies the deuterium signals. |
| Advantages | High sensitivity, requires very small sample amounts, provides detailed isotopic distribution.[1] | Provides site-specific information on deuteration, non-destructive, can be highly quantitative (qNMR).[1] |
| Disadvantages | Can be destructive to the sample, potential for ion suppression or matrix effects. | Lower sensitivity requiring higher sample concentrations, complex spectra for partially labeled compounds. |
| Typical Application | Routine quality control for isotopic purity, confirmation of overall deuteration level. | Verification of the specific positions of deuterium labels, accurate quantification of enrichment at each site. |
Quantitative Data Summary
The isotopic enrichment of commercially available this compound is typically high, often exceeding 98%. The table below presents a summary of expected and reported isotopic purity data from various suppliers and analytical methods.
| Product/Method | Reported Isotopic Purity | Key Analytical Parameters | Source |
| This compound HCl | ≥99% (deuterated forms d1-d6) | LC-MS/MS | Cayman Chemical[2] |
| DL-Norepinephrine·HCl (ring-D₃,1,2,2-D₃, 99%) | 99 atom % D | Not specified | Cambridge Isotope Laboratories[3][4] |
| (±)-Norepinephrine-2,5,6,alpha,beta,beta-d6 HCl | 98 atom % D | Not specified | LGC Standards[5] |
| DL-Norepinephrine-d3 HCl | Not specified | Not specified | MedChemExpress[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate verification of isotopic enrichment. Below are representative protocols for LC-MS/MS and quantitative NMR (qNMR).
Protocol 1: Isotopic Enrichment Analysis by LC-MS/MS
This protocol outlines a method for determining the isotopic distribution of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Prepare a solution of unlabeled DL-Norepinephrine to determine its natural isotopic abundance and to check for any potential cross-contamination.
2. LC-MS/MS System and Conditions:
-
LC System: Agilent 1290 Infinity LC or equivalent.[7]
-
Column: Agilent Pursuit PFP, 2 x 150 mm, 3 µm.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure good separation and peak shape.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Full scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for each isotopologue (d0 to d6).
3. Data Analysis:
-
Acquire the mass spectra for both the unlabeled and the d6-labeled norepinephrine.
-
Integrate the peak areas for each isotopologue (M+0 to M+6).
-
Correct for the natural isotopic abundance of carbon, nitrogen, and oxygen using the data from the unlabeled standard.
-
Calculate the percentage of each isotopologue to determine the isotopic enrichment.
Protocol 2: Isotopic Enrichment Analysis by Quantitative NMR (qNMR)
This protocol provides a method for quantifying the deuterium enrichment at specific positions in the this compound molecule.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte.
-
Add a certified internal standard of known concentration (e.g., maleic acid) for quantification.
2. NMR Acquisition:
-
Spectrometer: Bruker Avance NEO 600 MHz or equivalent.[8]
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum to identify residual proton signals at the sites of deuteration.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum to directly observe and integrate the deuterium signals.
-
Use a 90-degree pulse for maximum signal intensity.[8]
-
3. Data Analysis:
-
¹H NMR: Compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule or the internal standard.
-
²H NMR: Integrate the signals corresponding to the different deuterium positions. The relative integrals provide the ratio of deuterium at each site.
-
Calculate the percentage of deuteration at each position and the overall isotopic enrichment.
Visualizations
Logical Workflow for Isotopic Enrichment Verification
The following diagram illustrates the decision-making process and workflow for verifying the isotopic enrichment of this compound.
Caption: A logical workflow for the verification of isotopic enrichment in this compound.
Experimental Workflow for LC-MS/MS Analysis
This diagram details the steps involved in the LC-MS/MS based verification of isotopic enrichment.
Caption: Step-by-step experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
Verifying the isotopic enrichment of this compound is a critical quality control step that ensures the accuracy and reliability of downstream applications. Both Mass Spectrometry and NMR Spectroscopy are powerful techniques that, when used appropriately, provide a comprehensive understanding of the isotopic purity of the labeled compound. By following detailed experimental protocols and carefully analyzing the data, researchers can be confident in the quality of their internal standards, leading to more robust and reproducible scientific outcomes.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-Norepinephrine·HCl (ring-Dâ,1,2,2-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. DL-Norepinephrine·HCl (ring-Dâ,1,2,2-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-8820-0.005 [isotope.com]
- 5. (±)-Norepinephrine-2,5,6,alpha,beta,beta-d6 HCl [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. agilent.com [agilent.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Safety Operating Guide
Proper Disposal of DL-Norepinephrine-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of DL-Norepinephrine-d6, a deuterated form of the neurotransmitter norepinephrine (B1679862) used as an internal standard in analytical testing. Adherence to these protocols is critical for minimizing health risks and environmental impact.
This compound and its solutions should be treated as hazardous chemical waste. The compound is often supplied as a hydrochloride salt, sometimes in a methanol (B129727) solution, and is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs.[1][2] Improper disposal can lead to environmental contamination and significant regulatory penalties.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[5][6] Always handle the compound and its waste within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use. |
| Body Protection | A lab coat must be worn. Ensure it is fully buttoned. |
| Respiratory Protection | Use only in a well-ventilated area, typically a fume hood.[7] |
In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [8][9]
Step 1: Waste Classification and Segregation
-
Classify the Waste: this compound waste is classified as a toxic, hazardous chemical waste. If it is in a methanol solution, it is also considered flammable liquid waste.
-
Segregate the Waste: It is critical to segregate chemical waste to prevent dangerous reactions.[9][10]
-
Solid Waste: Unused or expired pure this compound powder, and any contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions of this compound (e.g., in methanol) should be collected in a separate, compatible liquid waste container. Do not mix this waste with incompatible waste streams such as acids or bases.[11]
-
Step 2: Waste Containerization
Proper containment is essential to prevent leaks and exposure.
-
Select a Compatible Container:
-
For liquid waste, use a clean, leak-proof container made of a material compatible with the solvent (e.g., glass or polyethylene (B3416737) for methanol solutions).[10]
-
For solid waste, a sturdy, sealable plastic bag or a wide-mouth container is appropriate.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12][13]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to prevent spills and allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a regulatory requirement and crucial for safe handling by waste management personnel.[4][5]
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's EHS department.
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents (e.g., "Methanol"). Do not use abbreviations.
-
The specific hazards (e.g., "Toxic," "Flammable").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage
Waste must be stored safely in a designated area pending collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.[9]
-
Segregated Storage: Ensure the SAA maintains the segregation of incompatible waste types.
Step 5: Arranging for Disposal
-
Request a Pickup: Once the waste container is full or you are ready to have it removed, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.[9]
-
Maintain Records: Keep a copy of all waste disposal records and documentation as required by your institution and regulatory agencies.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. (±)-去甲肾上腺素-D6盐酸盐标准液 CRM 盐酸盐 溶液 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. benchchem.com [benchchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. acs.org [acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling DL-Norepinephrine-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DL-Norepinephrine-d6. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Glasses or Goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Chemical-resistant gloves | Appropriate protective gloves should be worn.[1] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
First Aid Measures
In the event of accidental exposure to this compound, immediate first aid is critical. Follow the procedures outlined below and seek medical attention promptly.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
-
Handling: Wash hands thoroughly after handling. Use the compound only in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Avoid ingestion and inhalation.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The product information sheet for a similar compound specifies storage at -20°C for long-term stability.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Place the material into a suitable clean, dry, closed container for disposal.[1]
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
Caption: Workflow for responding to a chemical spill of this compound.
Operational Plan for a Spill:
-
Immediate Actions:
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
For solid spills, sweep up the material. For liquid spills, absorb the solution with an inert, non-combustible material such as sand or earth.[1][3]
-
Carefully place the absorbed material and any contaminated soil or debris into a suitable, clean, dry, and properly labeled, closed container for disposal.[1] Avoid generating dust.[1]
-
-
Decontamination and Disposal:
-
Decontaminate the spill area and any equipment used for cleanup with a suitable solvent, such as alcohol, followed by washing with soap and water.[3]
-
Dispose of all contaminated waste, including cleaning materials and PPE, as hazardous waste in accordance with local, state, and federal regulations.[3]
-
-
Reporting:
-
Report the incident to the appropriate laboratory supervisor and safety officer.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
